(Chloromethoxy)benzene
Description
The exact mass of the compound (Chloromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Chloromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Chloromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYOCRCRHQJSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986107 | |
| Record name | (Chloromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6707-01-3 | |
| Record name | Benzene, (chloromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and reactivity of (Chloromethoxy)benzene
An In-depth Technical Guide to the Synthesis and Reactivity of (Chloromethoxy)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
(Chloromethoxy)benzene, commonly referred to as methoxymethyl chloride or MOM-Cl, is a pivotal reagent in modern organic synthesis. Its bifunctional nature, combining a reactive chloromethyl group with an electron-rich methoxy-substituted benzene ring, makes it a versatile building block and a widely employed protecting group for hydroxyl functionalities. This technical guide provides a comprehensive exploration of the synthesis of (chloromethoxy)benzene, primarily through the chloromethylation of anisole, and delves into its reactivity, with a particular focus on its application as a protective agent. Detailed mechanistic insights, step-by-step experimental protocols, safety considerations, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Introduction to (Chloromethoxy)benzene
(Chloromethoxy)benzene is an organic compound with the chemical formula C₇H₇ClO[1]. Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH₃) and a chloromethyl group (-CH₂Cl). The presence of the methoxy group activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The chloromethyl group, conversely, serves as a highly reactive electrophilic center, susceptible to nucleophilic attack. This duality is the cornerstone of its utility in organic synthesis.
The primary application of (chloromethoxy)benzene is as a protecting group for alcohols, converting them into methoxymethyl (MOM) ethers. Protecting groups are essential tools in multi-step synthesis, where a specific functional group needs to be temporarily masked to prevent it from reacting under certain conditions[2][3]. The MOM group is valued for its stability under a wide range of non-acidic conditions and its relatively straightforward removal under acidic conditions[3][4].
Synthesis of (Chloromethoxy)benzene
The most prevalent method for synthesizing (chloromethoxy)benzene is the chloromethylation of anisole (methoxybenzene). This reaction is a classic example of an electrophilic aromatic substitution known as the Blanc chloromethylation[5][6][7].
Reaction Mechanism
The Blanc chloromethylation involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂)[6][7]. The mechanism proceeds through the following key steps:
-
Activation of Formaldehyde : The Lewis acid catalyst coordinates with the carbonyl oxygen of formaldehyde, enhancing the electrophilicity of the carbon atom.
-
Electrophilic Attack : The electron-rich anisole ring attacks the activated formaldehyde. Due to the ortho-, para-directing nature of the methoxy group, this attack occurs primarily at the para and ortho positions.
-
Formation of Benzyl Alcohol Intermediate : A benzyl alcohol intermediate is formed, which is then rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride[7].
The methoxy group strongly activates the anisole ring, and in some cases, a catalyst may not be necessary for the reaction to proceed[8]. However, the use of a catalyst can improve reaction rates and yields.
Caption: Synthesis via Blanc Chloromethylation of Anisole.
Experimental Protocol: Chloromethylation of Anisole
This protocol is adapted from established procedures for aromatic chloromethylation[6][8][9].
Materials:
-
Anisole
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for introducing hydrogen chloride gas.
-
Reagent Charging : Charge the flask with anisole, paraformaldehyde, and the chosen solvent. Cool the mixture in an ice bath.
-
Catalyst Addition : Slowly add the Lewis acid catalyst (e.g., zinc chloride) portion-wise while stirring. For highly activated substrates like anisole, titanium tetrachloride at 0-5°C can be used to optimize the product ratio[8][10].
-
HCl Introduction : Bubble anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate. Maintain the reaction temperature between 15-20°C[9].
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours[6].
-
Work-up : Once the reaction is complete, stop the HCl flow and pour the mixture over ice water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product, a mixture of ortho- and para-isomers, can be purified by vacuum distillation[6].
Comparison of Synthesis Conditions
The choice of catalyst and reaction conditions can significantly influence the yield and the ratio of chloromethylated product to diarylmethane byproduct[8].
| Catalyst | Temperature (°C) | Key Outcome | Reference |
| Zinc Chloride (ZnCl₂) | 15-20 | Common, effective catalyst for activated rings. | [6][8] |
| Titanium Tetrachloride (TiCl₄) | 0-5 | Optimized for anisole to achieve a high ratio of chloromethylated product. | [8][10] |
| Acetic Acid / HCl | 15-20 | Can be used as a catalytic system, yielding a mixture of isomers. | [9] |
Reactivity and Applications
The reactivity of (chloromethoxy)benzene is dominated by the chloromethyl group, which acts as an excellent electrophile in nucleophilic substitution (Sₙ2) reactions.
Role as a Protecting Group for Alcohols
The most significant application of (chloromethoxy)benzene is in the protection of alcohols and phenols as their methoxymethyl (MOM) ethers[3][4].
Mechanism of Protection:
The reaction proceeds via a Williamson ether synthesis-type mechanism. An alcohol is first deprotonated by a non-nucleophilic base (e.g., sodium hydride or a hindered amine like diisopropylethylamine) to form an alkoxide. This potent nucleophile then displaces the chloride from (chloromethoxy)benzene in an Sₙ2 reaction.
Caption: Protection of an alcohol as a MOM ether.
Experimental Protocol: MOM Protection of a Primary Alcohol
Materials:
-
Primary Alcohol
-
(Chloromethoxy)benzene (MOM-Cl)
-
Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : Under an inert atmosphere (nitrogen or argon), add the alcohol and anhydrous solvent to a flame-dried flask equipped with a magnetic stirrer.
-
Base Addition : Cool the solution to 0°C. If using NaH, add it portion-wise. If using DIPEA, add it dropwise.
-
Addition of MOM-Cl : Slowly add a solution of (chloromethoxy)benzene in the anhydrous solvent to the reaction mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching : Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying : Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification : After filtering and concentrating, purify the crude MOM ether by column chromatography.
Deprotection of MOM Ethers
MOM ethers are stable to bases, nucleophiles, and many reducing and oxidizing agents, but are readily cleaved under acidic conditions[3]. This orthogonal stability is a key advantage. Mild acidic conditions, such as acetic acid in a THF/water mixture, are typically sufficient to hydrolyze the acetal and regenerate the alcohol.
Other Reactions
Beyond its use as a protecting group, the reactive chloromethyl group allows (chloromethoxy)benzene to participate in various other transformations:
-
Nucleophilic Substitution : It can react with a wide range of nucleophiles, such as cyanide (to form nitriles), azide (to form azides), and thiolates (to form thioethers).
-
Grignard Reagent Formation : While possible, the formation of a Grignard reagent from (chloromethoxy)benzene can be complicated by Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting material[11]. This side reaction is favored at high concentrations of the halide[11].
Safety and Handling
(Chloromethoxy)benzene and related chloromethylating agents require careful handling due to their hazardous properties.
-
Hazards : It is classified as causing skin irritation, serious eye damage, and respiratory irritation[1].
-
Carcinogenicity : A significant danger associated with Blanc chloromethylation is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether[7]. Therefore, all manipulations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[12][13][14].
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[13][15]. Keep the container tightly closed.
-
Spills : In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Do not let the chemical enter the environment[14].
GHS Hazard Information
| Hazard Statement | Code | Classification |
| Causes skin irritation | H315 | Skin Irrit. 2 |
| Causes serious eye damage | H318 | Eye Dam. 1 |
| May cause respiratory irritation | H335 | STOT SE 3 |
Source: PubChem CID 81201[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol |
| CAS Number | 6707-01-3 |
| Appearance | Data not available |
| IUPAC Name | chloromethoxybenzene |
Source: PubChem CID 81201[1]
Conclusion
(Chloromethoxy)benzene is a reagent of significant value in synthetic organic chemistry. Its synthesis via the chloromethylation of anisole is a well-established, though hazardous, industrial process. Its primary utility as a precursor to the MOM protecting group for alcohols underscores the importance of understanding its reactivity, stability, and the specific conditions required for its application and subsequent removal. By adhering to rigorous experimental protocols and stringent safety measures, researchers can effectively leverage the unique properties of (chloromethoxy)benzene to achieve complex synthetic targets in drug discovery and materials science.
References
- New studies in aromatic chloromethylation - Durham E-Theses.
- New studies in aromatic chloromethylation - Durham e-Theses. (2012, December 18).
- (Chloromethoxy)benzene | C7H7ClO | CID 81201 - PubChem. NIH.
- An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene from 2,4,6-Trichlorophenol - Benchchem.
- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents.
- Would you expect 4-chloromethoxybenzene and 4-chlorotrifluoromethylbenzene to be more, or less, reactive than chlorobenzene toward methoxide ion? Explain. - Vaia.
- Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol - Benchchem.
- Product Subclass 3: Benzylic Chlorides - Thieme E-Books.
- The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Blanc Chloromethylation - Ambeed.com.
- What happens when anisole is treated with CH3Cl/ anhydrous AlCl3 ? Wr - askIITians. (2025, February 27).
- Chemical Safety Data Sheet MSDS / SDS - 1,3-Bis(chloromethyl)benzene - ChemicalBook. (2026, January 17).
- Technical Support Center: Reactions with 1-(benzyloxy)-2-(chloromethyl)benzene - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Why is chloromethylbenzene more reactive than fluoromethylbenzene?
- benzyl chloromethyl ether - Organic Syntheses Procedure.
- ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE - INCHEM.
- An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene - Benchchem.
- Bouveault-Blanc Reduction.
- 1,3-Bis(chloromethyl)benzene synthesis - ChemicalBook.
- Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents.
- The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. W. D. Pfeiffer.
- Bouveault–Blanc reduction - Wikipedia.
- Bouveault-Blanc Reduction - Alfa Chemistry.
- Protective Groups - Organic Chemistry Portal.
- Blanc chloromethylation - Wikipedia.
- Bouveault blanc reduction: Easy mechanism, Application - Chemistry Notes. (2022, August 16).
- Scheme 4. Reaction of Indene with Haloarenes, (Chloromethyl)benzene and... - ResearchGate.
- Protecting Agents - Tokyo Chemical Industry.
- Towards Halomethylated Benzene-Bearing Monomeric and Polymeric Substrates.
- Alcohol Protecting Groups.
- Chem 6352 - Protecting Groups.
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Spectroscopic Characterization of (Chloromethoxy)benzene: A Technical Guide
Introduction
(Chloromethoxy)benzene (CAS No: 6707-01-3) is a chemical intermediate of interest in organic synthesis and pharmaceutical development.[1] Its reactivity is largely dictated by the chloromethoxy group attached to the phenyl ring. A thorough understanding of its structure and purity is paramount for its effective application and for ensuring the integrity of subsequent reactions and products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this molecule.
This technical guide provides an in-depth overview of the expected spectroscopic data for (Chloromethoxy)benzene. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectroscopic signature. The guide outlines the theoretical basis for the predicted data, provides standardized experimental protocols for data acquisition, and offers detailed interpretations of the expected spectra.
Molecular Structure
To facilitate the interpretation of the spectroscopic data, the structure of (Chloromethoxy)benzene with atom numbering is presented below.
Figure 1: Structure of (Chloromethoxy)benzene with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (Chloromethoxy)benzene, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of (Chloromethoxy)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (Chloromethoxy)benzene in CDCl₃ is summarized in Table 1.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | Multiplet | 2H | H-3, H-5 (ortho) |
| ~7.00-7.10 | Multiplet | 3H | H-2, H-4, H-6 (meta, para) |
| ~5.80 | Singlet | 2H | H-7 (-OCH₂Cl) |
Interpretation of ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show two multiplets between δ 7.00 and 7.40 ppm, integrating to a total of five protons. The downfield multiplet is assigned to the two ortho protons (H-3 and H-5) which are deshielded by the electron-withdrawing effect of the chloromethoxy group. The upfield multiplet corresponds to the meta (H-2 and H-6) and para (H-4) protons. A key feature is the singlet at approximately δ 5.80 ppm, integrating to two protons. This signal is characteristic of the methylene protons of the chloromethoxy group (-OCH₂Cl). The significant downfield shift of this singlet is due to the deshielding effects of both the adjacent oxygen and chlorine atoms.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of (Chloromethoxy)benzene in CDCl₃ is summarized in Table 2.
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | C-1 |
| ~129 | C-3, C-5 |
| ~122 | C-4 |
| ~115 | C-2, C-6 |
| ~85 | C-7 (-OCH₂Cl) |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show five distinct signals, consistent with the symmetry of the molecule. The carbon atom attached to the oxygen (C-1) is expected to be the most downfield in the aromatic region, around δ 157 ppm. The signals for the ortho (C-3, C-5), meta (C-2, C-6), and para (C-4) carbons are predicted based on the substituent effects of the chloromethoxy group. The most upfield signal, and a key identifier, is the carbon of the chloromethoxy group (C-7) at approximately δ 85 ppm. Its chemical shift is influenced by both the adjacent oxygen and chlorine atoms. The use of empirical increment systems can aid in the preliminary assignment of these signals.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of liquid (Chloromethoxy)benzene directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted Infrared (IR) Absorption Bands
The predicted characteristic IR absorption bands for (Chloromethoxy)benzene are summarized in Table 3.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic, -CH₂) |
| ~1600, ~1480 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~800-700 | Strong | C-Cl stretch |
| ~750, ~690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Interpretation of IR Spectrum
The IR spectrum of (Chloromethoxy)benzene is expected to exhibit several characteristic absorption bands. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1480 cm⁻¹. A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretching. The aliphatic C-H stretching of the methylene group will appear in the 2950-2850 cm⁻¹ region. A strong absorption in the 800-700 cm⁻¹ range is anticipated for the C-Cl stretching vibration. Finally, the out-of-plane C-H bending vibrations for a monosubstituted benzene ring are expected as strong bands around 750 and 690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of (Chloromethoxy)benzene into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry (MS) Data
The predicted major m/z peaks for (Chloromethoxy)benzene in an EI mass spectrum are summarized in Table 4. The molecular formula is C₇H₇ClO and the monoisotopic mass is approximately 142.02 Da.[1]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 142/144 | Moderate | [M]⁺ (Molecular ion) |
| 107 | High | [M - Cl]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 49/51 | High | [CH₂Cl]⁺ |
Interpretation of Mass Spectrum
The mass spectrum of (Chloromethoxy)benzene is expected to show a molecular ion peak [M]⁺ at m/z 142, with an isotopic peak [M+2]⁺ at m/z 144 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. A prominent peak at m/z 107 would result from the loss of a chlorine radical from the molecular ion. Subsequent fragmentation could lead to the formation of the phenoxy cation at m/z 93. The base peak is likely to be the phenyl cation at m/z 77. Another characteristic fragment would be the chloromethyl cation at m/z 49 and 51 (due to the chlorine isotopes).
Figure 2: Proposed fragmentation pathway for (Chloromethoxy)benzene in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of (Chloromethoxy)benzene. This guide presents the expected data based on established spectroscopic principles and data from analogous compounds. While these predicted values serve as a strong reference, it is essential to compare them with experimentally obtained data for definitive structural elucidation and purity assessment. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data for this important chemical intermediate.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81201, (Chloromethoxy)benzene. Retrieved from [Link]
-
NIST (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Regensburg (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Thieme (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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(Chloromethoxy)benzene: A Comprehensive Technical Guide on Safety, Handling, and Toxicity
Executive Summary
(Chloromethoxy)benzene (CAS 6707-01-3), frequently referred to as chloromethyl phenyl ether, is a highly reactive
Physicochemical Profiling and Reactivity
To establish safe handling parameters for (chloromethoxy)benzene, one must first analyze the causality behind its extreme reactivity.
Kinetic studies demonstrate that the rate of hydrolysis of chloromethyl phenyl ether via an
Quantitative Physicochemical Data
| Parameter | Value | Causality / Implication |
| IUPAC Name | chloromethoxybenzene | Standard nomenclature 2. |
| CAS Registry Number | 6707-01-3 | Unique identifier for safety tracking. |
| Molecular Formula | C₇H₇ClO | Contains the reactive |
| Molecular Weight | 142.58 g/mol | Low molecular weight contributes to volatility and inhalation risk. |
| Relative Hydrolysis Rate | Extreme moisture sensitivity; mandates strictly anhydrous handling. | |
| GHS Hazard Statements | H315, H318, H335 | Corrosive and irritating due to rapid HCl generation upon tissue contact 2. |
Mechanistic Toxicity and Hazard Profile
The toxicity of (chloromethoxy)benzene is a direct consequence of its thermodynamic drive to form an oxocarbenium ion. Classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335), the compound requires stringent engineering controls.
Causality of Toxicity:
The rapid formation of the oxocarbenium ion makes (chloromethoxy)benzene a potent, hard electrophile. In biological systems, this intermediate indiscriminately attacks nucleophilic centers—such as the nitrogenous bases of DNA/RNA or the thiol groups of cysteine residues in proteins 3. This alkylation disrupts cellular function and carries inherent mutagenic and potential carcinogenic risks, a hallmark of the
Reaction pathway of (Chloromethoxy)benzene showing SN1 dissociation, alkylation, and hydrolysis.
Self-Validating Experimental Protocols
Because of its extreme moisture sensitivity and toxicity, handling (chloromethoxy)benzene requires rigorous, self-validating systems. The following protocols ensure that any failure in primary containment is immediately detectable and mitigable.
Protocol 1: Anhydrous Schlenk Transfer and Reaction Setup
Objective: Execute a moisture-free transfer of (chloromethoxy)benzene to prevent premature degradation and hazardous HCl gas generation.
Causality: Atmospheric moisture rapidly hydrolyzes
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry all reaction glassware under a high vacuum (<0.1 Torr) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.
-
Self-Validation: The complete absence of condensation on the glass interior during the cooling phase under vacuum indicates a strictly anhydrous environment.
-
-
Solvent Degassing: Utilize strictly anhydrous, deoxygenated solvents (e.g., dichloromethane) dispensed directly from a solvent purification system.
-
Reagent Extraction: Using a gas-tight, Argon-purged syringe, extract the required volume of (chloromethoxy)benzene directly from a Sure/Seal™ bottle.
-
Controlled Addition: Add the reagent dropwise to the reaction mixture at 0°C.
-
Causality: The alkylation reaction is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics and prevents thermal runaway.
-
-
Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC).
-
Self-Validation: The rapid disappearance of the starting material spot validates the active electrophilic participation of the reagent, confirming it was not quenched during transfer.
-
Protocol 2: Quenching and Decontamination Workflow
Objective: Safely neutralize unreacted (chloromethoxy)benzene and decontaminate glassware prior to standard washing.
Causality: Unquenched
Step-by-Step Methodology:
-
Primary Quench: Cool the reaction vessel to 0°C. Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Causality: The hydroxide ions drive the hydrolysis of the residual
-chloro ether into phenol and formaldehyde, while simultaneously neutralizing the corrosive HCl byproduct.
-
-
Agitation: Stir the biphasic mixture vigorously for 30 minutes.
-
Self-Validation: The cessation of gas evolution and the stabilization of the mixture's temperature indicate the completion of the exothermic quench.
-
-
pH Verification: Test the aqueous layer with universal pH paper.
-
Self-Validation: A stable pH of 7–8 confirms the complete neutralization of all acidic components. If the pH is acidic, add more NaOH until neutral.
-
-
Disposal: Separate the layers using a separatory funnel. Dispose of the organic phase in a designated halogenated waste container and the aqueous phase in a basic aqueous waste stream.
Emergency Response and Spill Mitigation
In the event of a primary containment failure outside of a fume hood, immediate and calculated action is required to prevent acute exposure.
-
Evacuation & Isolation: Immediately evacuate personnel from the spill radius. The rapid volatilization of HCl and the alkylating agent poses an acute inhalation hazard.
-
PPE Upgrades: Responders must don a self-contained breathing apparatus (SCBA) and heavy-duty butyl rubber gloves before re-entering the area.
-
Inert Containment: Cover the spill entirely with a dry, inert absorbent (e.g., dry sand or vermiculite).
-
Causality: Using water or wet absorbents will trigger violent hydrolysis and massive HCl gas evolution. Inert materials physically contain the liquid without chemical reaction.
-
-
Neutralization & Disposal: Carefully sweep the absorbed material into a highly ventilated fume hood. Submerge the solid in a 10% NaOH solution to safely quench the reactive ether before final disposal as hazardous waste.
References
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(Chloromethoxy)benzene | C7H7ClO | CID 81201 - PubChem (NIH). Available at: 2
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8.13: Nucleophilic Substitution and Elimination Reactions (Exercises) - Chemistry LibreTexts. Available at:1
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Investigation Of Selected Potential Environmental Contaminants Haloethers - Environmental Protection Agency (EPA). Available at: 3
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Secondary Metabolite Profiling, Antioxidant, Antidiabetic and Neuroprotective Activity... - MDPI. Available at: 4
Sources
A Historical and Technical Guide to the Synthesis of (Chloromethoxy)benzene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the historical literature surrounding the discovery and synthesis of chloromethylated aromatic ethers, with a specific focus on the isomers derived from anisole, including the titular (Chloromethoxy)benzene nomenclature. We trace the origins of this class of compounds to the foundational work of Gustave Louis Blanc in 1923, detailing the discovery and development of the chloromethylation reaction. This document elucidates the reaction mechanisms, compares historical and modern synthetic protocols, and provides detailed experimental guidelines. Causality behind experimental choices, optimization strategies to minimize common side products like diarylmethanes, and critical safety considerations are discussed. The guide is structured to provide researchers and development professionals with both the historical context and the practical, field-proven insights necessary for the application of these powerful synthetic intermediates.
Chapter 1: Elucidating the Identity - Nomenclature and Structure
The term "(Chloromethoxy)benzene" can be ambiguous. Structurally, it refers to Phenyl chloromethyl ether (C₆H₅OCH₂Cl), where a chloromethyl group is attached to the oxygen atom of a phenol. However, in the broader literature, the discovery and synthesis are inextricably linked to the chloromethylation of anisole (methoxybenzene), which yields isomeric products where the chloromethyl group is attached directly to the aromatic ring. These are more precisely named (chloromethyl)anisole or methoxybenzyl chloride .
This guide will focus on the historical discovery of the reaction that produces these compounds: the direct chloromethylation of electron-rich aromatic rings. The primary products of the chloromethylation of anisole are 4-(chloromethyl)anisole and 2-(chloromethyl)anisole.
Chapter 2: The Genesis of a Foundational Reaction: The Blanc Chloromethylation
The ability to introduce a chloromethyl (-CH₂Cl) group onto an aromatic ring represents a significant advancement in organic synthesis, as this functional group is a versatile precursor for numerous other transformations.[1] The historical credit for this discovery belongs to the French chemist Gustave Louis Blanc . In 1923, Blanc reported that aromatic compounds could react with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to yield chloromethyl arenes.[2][3][4] This reaction, now universally known as the Blanc chloromethylation or simply the Blanc reaction , became a cornerstone of synthetic chemistry.[1][2]
The initial work focused on benzene and other simple hydrocarbons. For example, the reaction of benzene with formaldehyde and HCl yields benzyl chloride, which can then be converted into a wide array of derivatives.[1] The discovery was first reported even earlier by Grassi and Maselli in 1898, but it was Blanc's extensive work that demonstrated its broad applicability.[4][5]
Chapter 3: Mechanistic Insights into Chloromethylation
The Blanc reaction is a classic example of an electrophilic aromatic substitution. The process is initiated by the activation of formaldehyde by the acidic conditions and the Lewis acid catalyst.
Pillar of Expertise: Why Zinc Chloride? The role of the catalyst, typically ZnCl₂, is to activate the formaldehyde.[6] Under the strongly acidic conditions of the reaction (concentrated HCl), the formaldehyde carbonyl oxygen is protonated. The Lewis acid coordinates to this oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This makes it a potent electrophile, capable of being attacked by the π-electrons of the aromatic ring, even for moderately deactivated systems.[2][7]
The key steps of the mechanism are as follows:
-
Formation of the Electrophile: Formaldehyde is protonated and activated by the Lewis acid. This generates a highly reactive hydroxymethyl cation (⁺CH₂OH) or a related electrophilic species.[2][6]
-
Electrophilic Attack: The π-electron system of the aromatic ring (e.g., anisole) attacks the electrophilic carbon, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[2][6]
-
Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the ring and resulting in the formation of a hydroxymethylated arene (a benzyl alcohol derivative).[2][7][8]
-
Conversion to Chloride: The resulting benzyl alcohol is rapidly converted to the final chloromethyl product under the reaction conditions via an Sₙ2 reaction with chloride ions.[1][2][8]
Caption: Mechanism of the Blanc Chloromethylation on an Aromatic Ring (Ar-H).
Chapter 4: Application to Activated Rings: The Synthesis of (Chloromethyl)anisole
The true synthetic power of the Blanc reaction was realized when it was applied to electron-rich aromatic compounds like phenols and phenolic ethers (e.g., anisole). The electron-donating methoxy group (-OCH₃) in anisole activates the aromatic ring, making it highly susceptible to electrophilic attack.[4]
However, this high reactivity is a double-edged sword.
Pillar of Trustworthiness: The Diarylmethane Problem A common and often problematic side reaction in chloromethylation, especially with activated substrates, is the formation of diarylmethane byproducts.[2] The initially formed chloromethyl product is itself a reactive electrophile. It can undergo a second Friedel-Crafts alkylation with another molecule of the starting material (anisole).
To mitigate this, several strategies are employed:
-
Control of Stoichiometry: Using an excess of the aromatic substrate can disfavor the second alkylation step.
-
Lower Temperatures: Higher temperatures tend to promote the formation of the diarylmethane byproduct.[9] For anisole, reactions at 0-5°C have been shown to provide a better ratio of the desired product.[5]
-
Reaction Time: Minimizing the reaction time is crucial. As the concentration of the chloromethylated product builds, the rate of byproduct formation increases.[6]
-
Choice of Catalyst: While zinc chloride is traditional, other Lewis acids like titanium tetrachloride have been found to give better results for anisole at low temperatures.[5]
The reaction on anisole is ortho, para-directing, leading to a mixture of 4-(chloromethyl)anisole and 2-(chloromethyl)anisole, with the para isomer typically being the major product.[9]
Chapter 5: Comparative Synthesis Protocols
The table below summarizes and compares different approaches to the chloromethylation of anisole, highlighting the evolution of the methodology.
| Method | Reagents & Catalyst | Conditions | Typical Yield (para-isomer) | Key Advantages/Disadvantages | Reference |
| Classic Blanc | Anisole, Paraformaldehyde, HCl (gas), ZnCl₂ | 40-60°C, 1-2 hours | ~60-70% | Standard, well-established. Can lead to significant diarylmethane byproduct. | [1][2] |
| Modified Low Temp | Anisole, Paraformaldehyde, HCl (gas), TiCl₄ | 0-5°C, 1 hour | >75% | Improved selectivity, minimizes byproduct formation for activated substrates. | [5] |
| Acetic Acid Medium | Anisole, Paraformaldehyde, HCl (gas), Acetic Acid | 15-20°C, 5 hours | ~64% | Avoids strong Lewis acids, but may require longer reaction times. | [9] |
| Alternative Reagent | Anisole, Chloromethyl methyl ether, Lewis Acid | Varies | Varies | Uses a pre-formed electrophile. Chloromethyl methyl ether is highly carcinogenic. | [2] |
Safety Pillar: A Critical Warning A significant drawback of the classic Blanc reaction is the potential for the in-situ formation of small quantities of bis(chloromethyl) ether , a potent human carcinogen.[2][4][7] All chloromethylation reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Modern protocols often favor alternative methods that avoid the specific conditions known to generate this byproduct.[10][11]
Chapter 6: Experimental Protocol - A Modern Approach
The following protocol is a representative procedure for the chloromethylation of anisole, adapted from modern literature with an emphasis on control and safety.[9]
Objective: To synthesize a mixture of 4-(chloromethyl)anisole and 2-(chloromethyl)anisole.
Materials:
-
Anisole (108 g, 1.0 mol)
-
Paraformaldehyde (45 g, 1.5 mol equivalent)
-
Cyclohexane (122 g)
-
Acetic Acid (6.0 g)
-
Hydrogen Chloride (gas)
-
Nitrogen (gas)
-
Round-bottom flask (500 mL) with gas inlet tube, stirrer, and thermometer
-
Ice bath
Workflow Diagram:
Caption: Step-by-step workflow for the chloromethylation of anisole.
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a thermometer. Ensure the setup is in a certified chemical fume hood.
-
Initial Charge: Charge the flask with cyclohexane (122 g) and paraformaldehyde (45 g).
-
Activation: Begin stirring and heat the mixture to approximately 40°C. Pass a steady stream of dry hydrogen chloride gas through the mixture.
-
Addition of Substrate: After about 1 hour of HCl addition, cool the reaction mass to 15°C using an ice bath. Add acetic acid (6.0 g) followed by anisole (108 g).
-
Reaction: Maintain the reaction temperature between 15°C and 20°C for 5 hours, continuing to stir and pass a slow, steady stream of hydrogen chloride gas into the mixture.
-
Quenching and Purge: Stop the flow of hydrogen chloride. Purge the reaction mixture with nitrogen gas for at least 1 hour to remove excess dissolved HCl.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the crude product, containing a mixture of 4-(chloromethyl)anisole and 2-(chloromethyl)anisole.
-
Purification (Optional): The isomers can be separated by vacuum distillation, although this can be challenging due to close boiling points. For many subsequent reactions, the isomeric mixture is used directly.
Conclusion
The discovery of chloromethylation by Gustave Blanc nearly a century ago provided a powerful and direct method for the functionalization of aromatic rings. Its application to activated substrates like anisole opened a pathway to valuable synthetic intermediates like the (chloromethyl)anisole isomers. While the core principles of the reaction remain unchanged, a deeper understanding of the mechanism and side reactions has led to refined protocols that offer greater control, improved yields, and enhanced safety. For the modern researcher, a thorough appreciation of this historical context, coupled with the application of contemporary best practices, ensures the continued and effective use of this foundational reaction in the development of new medicines and materials.
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Blanc chloromethylation. In Wikipedia; 2023. [Link]
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Blanc Reaction (Chloromethylation). SynArchive. [Link]
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Name Reactions in Organic Synthesis: Blanc Chloromethylation. Cambridge University Press. [Link]
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New studies in aromatic chloromethylation. Durham E-Theses. [Link]
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Quelet reaction. In Wikipedia; 2023. [Link]
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Blanc Halomethylation. SynArchive. [Link]
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The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight Alcohols. Thesis, University of Richmond. [Link]
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MONOCHLOROMETHYL ETHER. Organic Syntheses. 1929, 9, 58. [Link]
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PREPARATION OF METHYLTHIOMETHYL P-TOLYL SULFONE AND ITS USE AS A METHYLENE DIPOLE EQUIVALENT. Organic Syntheses. 1986, 64, 157. [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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PREPARATION OF PHENYL(TRICHLOROMETHYL)MERCURY. Organic Syntheses. 1966, 46, 98. [Link]
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Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed. Published November 11, 2005. [Link]
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Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. Published June 26, 2024. [Link]
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Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. [Link]
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Phase-transfer catalysed synthesis of disubstituted poly(phenylene vinylene). Polymer, 34(15), 3143-3148. [Link]
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phenyl methyl ether: Topics by Science.gov. Science.gov. [Link]
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Blanc reaction. Sciencemadness Wiki. Published July 05, 2019. [Link]
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Chloromethylation Reaction: also known as Blanc Reaction! YouTube. Published January 31, 2019. [Link]
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A Technical Guide to the Potential Hazards and Carcinogenicity of (Chloromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethoxy)benzene is a substituted aromatic ether whose toxicological profile, particularly its carcinogenicity, is not well-documented in publicly available literature. However, its structural classification as an α-chloroether places it in a class of compounds known to possess significant hazardous properties, including potent carcinogenicity. This technical guide provides a comprehensive analysis of the potential hazards of (Chloromethoxy)benzene, drawing upon data from structurally related and well-studied α-chloroethers such as bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME). The guide will delve into the potential mechanisms of carcinogenicity, informed by our understanding of benzene metabolism and the reactivity of α-chloroethers. Furthermore, this document will provide detailed protocols for the synthesis, analysis, and safe handling of this and similar hazardous compounds, emphasizing a proactive approach to risk mitigation in a research and development setting.
Introduction: The Uncharacterized Hazard of (Chloromethoxy)benzene
(Chloromethoxy)benzene, with the chemical formula C₇H₇ClO, belongs to the family of α-chloroethers. While specific toxicological data for this compound is scarce, its chemical structure is a significant red flag for researchers and drug development professionals. The presence of the chloromethoxy group attached to a benzene ring suggests potential for high reactivity and biological activity.
This guide is structured to address the critical information gap regarding the safety of (Chloromethoxy)benzene. By examining the well-established hazards of analogous compounds, we can construct a robust framework for understanding and managing the risks associated with its handling and use.
Physicochemical Properties
A summary of the known physicochemical properties of (Chloromethoxy)benzene and related compounds is presented in Table 1.
| Property | (Chloromethoxy)benzene | 1-Chloro-4-(chloromethyl)benzene | Benzene |
| CAS Number | 6707-01-3 | 104-83-6[1] | 71-43-2[2] |
| Molecular Formula | C₇H₇ClO[3] | C₇H₆Cl₂[1][4] | C₆H₆ |
| Molecular Weight | 142.58 g/mol [3] | 161.03 g/mol [1][4] | 78.11 g/mol |
| Boiling Point | Data not available | 221 °C[4] | 80.1 °C |
| Melting Point | Data not available | 27-28 °C[4] | 5.5 °C |
| Density | Data not available | 1.26 g/mL[4] | 0.8765 g/cm³ |
The Specter of Carcinogenicity: Lessons from α-Chloroethers
The most significant concern with (Chloromethoxy)benzene is its potential carcinogenicity, a characteristic strongly associated with the α-chloroether functional group. Extensive research on compounds like bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME) has demonstrated their potent carcinogenic activity in both animals and humans.[5][6][7]
Evidence from Structurally Related Compounds
-
Bis(chloromethyl)ether (BCME): BCME is a known human carcinogen, primarily causing lung cancer through inhalation.[6][8] Animal studies have shown that BCME is a potent carcinogen, inducing tumors at the site of application, including the skin and respiratory tract.[6][7]
-
Chloromethyl methyl ether (CMME): Technical-grade CMME, which can contain BCME as a contaminant, is also classified as a human carcinogen.[7][9] Studies in workers exposed to CMME have shown a significantly increased risk of lung cancer.[7][10] Animal studies have confirmed its carcinogenicity, with inhalation exposure leading to respiratory tract tumors.[11]
The International Agency for Research on Cancer (IARC) has classified bis(chloromethyl)ether and technical-grade chloromethyl methyl ether as Group 1 carcinogens ("carcinogenic to humans").[7][10]
Potential Mechanisms of Carcinogenicity
The carcinogenic activity of α-chloroethers is attributed to their ability to act as potent alkylating agents. The chlorine atom is readily displaced, leading to the formation of a reactive carbocation that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA.
DOT Script for the Alkylation Mechanism of α-Chloroethers:
Caption: Proposed mechanism of carcinogenicity for α-chloroethers via DNA alkylation.
In addition to direct DNA alkylation, the benzene moiety of (Chloromethoxy)benzene introduces another potential pathway for carcinogenicity, similar to that of benzene itself.
Caption: A generalized experimental workflow for the synthesis of (Chloromethoxy)benzene.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve phenol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Reagents: Cool the solution in an ice bath and slowly add a source of formaldehyde (e.g., paraformaldehyde).
-
Introduction of HCl: Bubble dry hydrogen chloride gas through the cooled solution or add a solution of HCl in a compatible solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by carefully adding cold water or brine. Separate the organic layer and wash it sequentially with a dilute sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain (Chloromethoxy)benzene.
Causality Behind Experimental Choices:
-
Anhydrous conditions are crucial to prevent the hydrolysis of the α-chloroether product.
-
The use of an inert atmosphere minimizes side reactions.
-
The reaction is performed at low temperatures to control the exothermic reaction and improve selectivity.
Analytical Methods for (Chloromethoxy)benzene
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are suitable methods for the analysis of (Chloromethoxy)benzene.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 250 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Self-Validating System: The identity of the compound can be confirmed by comparing the retention time with an authentic standard and by matching the obtained mass spectrum with a reference spectrum.
Decontamination and Waste Disposal
Due to its high reactivity and potential carcinogenicity, all equipment and waste contaminated with (Chloromethoxy)benzene must be handled with extreme care.
Decontamination Procedure
-
Wipe surfaces with a cloth soaked in a decontamination solution (e.g., a solution of sodium bicarbonate or ammonia) to hydrolyze the reactive α-chloroether.
-
Follow with a thorough wash with soap and water.
Waste Disposal
-
All solid waste (gloves, paper towels, etc.) should be placed in a sealed, labeled hazardous waste container.
-
Liquid waste should be collected in a dedicated, labeled container and disposed of through a certified hazardous waste management service.
Conclusion: A Call for Caution and Further Research
While specific toxicological and carcinogenicity data for (Chloromethoxy)benzene are lacking, its classification as an α-chloroether strongly suggests that it should be treated as a potent carcinogen and a hazardous substance. The information presented in this guide, based on the well-documented hazards of structurally related compounds, provides a framework for the safe handling and use of (Chloromethoxy)benzene in a research setting. It is imperative that researchers exercise extreme caution and adhere to the stringent safety protocols outlined herein. Furthermore, the significant data gap highlights the urgent need for comprehensive toxicological and carcinogenicity studies on (Chloromethoxy)benzene to fully characterize its risk profile.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 81201, (Chloromethoxy)benzene. [Link]
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National Center for Biotechnology Information. Toxicological Profile for Bis(chloromethyl)ether (BCME). [Link]
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Environment and Climate Change Canada. (2017, May 4). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1. Canada.ca. [Link]
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Agency for Toxic Substances and Disease Registry. (2017, March 17). Toxicological Profile for Bis(chloromethyl)ether. [Link]
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Agency for Toxic Substances and Disease Registry. (2017, March 17). Toxicological Profile for Bis(2-Chloromethyl)Ether. [Link]
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U.S. Environmental Protection Agency. (2000, January). Chloromethyl methyl ether. [Link]
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International Agency for Research on Cancer. (2012). Bis(chloromethyl)ether and Chloromethyl Methyl Ether. In Chemical Agents and Related Occupations (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F). IARC. [Link]
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International Agency for Research on Cancer. (1987). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (Technical-Grade). In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42 (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. Supplement 7). IARC. [Link]
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Thermochemical properties of (Chloromethoxy)benzene derivatives
An In-depth Technical Guide to the Thermochemical Properties of (Chloromethoxy)benzene Derivatives
This guide provides a comprehensive exploration of the thermochemical properties of (chloromethoxy)benzene and its derivatives. Designed for researchers, scientists, and drug development professionals, it delves into the critical energetic parameters that govern the stability, reactivity, and potential applications of this important class of chemical compounds. By integrating experimental methodologies with computational approaches, we aim to provide a self-validating framework for understanding and predicting their behavior.
Introduction: Why Thermochemistry Matters
(Chloromethoxy)benzene derivatives are aromatic compounds characterized by a benzene ring substituted with both a chloromethoxy group (-OCH₂Cl) or, more commonly in stable isomers, separate chloro (-Cl) and methoxy (-OCH₃) groups. These structures are pivotal intermediates in organic synthesis and building blocks in medicinal chemistry and materials science.[1][2][3] Their utility is fundamentally linked to their thermal stability and the energy of their chemical bonds.
Thermochemical properties, such as the enthalpy of formation (ΔfH°) and bond dissociation energies (BDE), provide a quantitative measure of a molecule's intrinsic stability and the energy required to break specific bonds. This data is invaluable for:
-
Predicting Reaction Outcomes: Understanding the energetics of bond formation and cleavage allows chemists to predict reaction spontaneity and design more efficient synthetic pathways.
-
Assessing Chemical Stability: In drug development, the thermal stability of an active pharmaceutical ingredient (API) is crucial for its shelf-life, formulation, and efficacy.
-
Computational Modeling: Accurate experimental data serves as a benchmark for developing and validating computational models, which can then be used to predict the properties of novel or hazardous compounds.[4][5]
This guide will navigate through the core experimental techniques and computational methods used to determine these vital parameters, followed by an analysis of the available data for key (chloromethoxy)benzene derivatives.
Part 1: Experimental Determination of Thermochemical Properties
The foundation of thermochemistry lies in precise experimental measurement. Several key techniques are employed to quantify the energy changes associated with chemical compounds.
Combustion Calorimetry: Quantifying Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6]
Expertise & Causality: For organochlorine compounds, this process is not straightforward. The combustion products include not only carbon dioxide and water but also a mixture of gaseous chlorine (Cl₂) and hydrochloric acid (HCl).[7] Because the equilibration between these chlorine species is slow and incomplete, it introduces significant error. To ensure a single, well-defined final state, a reducing agent such as hydrazine dihydrochloride is added to the bomb. This quantitatively reduces all chlorine to chloride ions (Cl⁻), a process for which the energy contribution can be precisely calculated and subtracted.[7]
-
Sample Preparation: A precisely weighed pellet (approx. 1 g) of the (chloromethoxy)benzene derivative is placed in a platinum crucible.
-
Bomb Setup: A small amount of a reducing solution (e.g., hydrazine dihydrochloride in water) is added to the bottom of the steel bomb to absorb chlorine products.[7] The crucible is placed in the bomb, and a fusible wire (e.g., platinum or iron) is connected to the electrodes, touching the sample.
-
Pressurization & Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in the calorimeter's insulated jacket. The sample is ignited by passing a current through the wire.
-
Temperature Measurement: The temperature of the water is meticulously recorded before and after combustion. The maximum temperature rise (ΔT) is used to calculate the heat released.
-
Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are analyzed to confirm the complete reduction of chlorine and to quantify any side products (like nitric acid from residual nitrogen).
-
Calculation: The heat released (q) is calculated from the temperature rise and the total heat capacity of the calorimeter system (C_cal), which is predetermined using a standard substance like benzoic acid. Corrections are applied for the heat of combustion of the fuse wire and the formation of any side products. The standard enthalpy of combustion is then converted to the standard enthalpy of formation using Hess's Law.
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Knudsen Effusion: Accessing the Gas Phase
To relate condensed-phase data (solid, liquid) to the gas phase, where theoretical calculations are performed, the enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) is required. The Knudsen effusion method is a reliable technique for measuring the very low vapor pressures of solids and low-volatility liquids, from which these enthalpies can be derived.[8][9][10]
Trustworthiness: The method's validity rests on maintaining "molecular flow" conditions, where molecules escaping through a small orifice do not collide with each other. This ensures the rate of mass loss is directly proportional to the equilibrium vapor pressure inside the cell.[9] The relationship is defined by the Knudsen equation:
P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
where P is the vapor pressure, dm/dt is the rate of mass loss, A is the orifice area, R is the gas constant, T is the temperature, and M is the molar mass.[11]
-
Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area. The cell is weighed accurately.
-
Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a constant, controlled temperature.[12]
-
Mass Loss Measurement: The mass of the cell is monitored over time. In modern setups, this is often done continuously using an ultra-sensitive microbalance.[8][11]
-
Isothermal Steps: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values.
-
Data Analysis: The rate of mass loss ( dm/dt ) at each temperature is determined from the slope of the mass vs. time plot. The vapor pressure is then calculated using the Knudsen equation.
-
Enthalpy Calculation: The enthalpy of sublimation/vaporization is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[8]
Caption: Experimental workflow for the Knudsen effusion method.
Photoacoustic Calorimetry: Probing Bond Energies
Photoacoustic Calorimetry (PAC) is a powerful technique for measuring enthalpy changes of very fast reactions, making it ideal for determining the bond dissociation energies of transient species like radicals.[13][14][15]
Expertise & Causality: The technique is based on the photoacoustic effect. A pulsed laser is used to photochemically cleave a specific bond in the molecule of interest. The energy of the absorbed photon that is not used to break the bond is released as heat into the solvent on a nanosecond to microsecond timescale.[13] This rapid, localized heating causes thermal expansion, which generates an acoustic (sound) wave. A sensitive microphone or piezoelectric transducer detects this wave. The amplitude of the acoustic signal is directly proportional to the heat released. By comparing the signal from the sample to that of a non-reactive calibrant that converts all absorbed light energy to heat, one can quantify the energy consumed by the reaction—the bond dissociation enthalpy.[16]
-
Solution Preparation: Prepare dilute solutions of the (chloromethoxy)benzene derivative and a non-reactive calibrant compound in a suitable solvent.
-
Laser Initiation: A pulsed laser, tuned to a wavelength absorbed by the sample, is fired through the solution in the calorimetric cell.
-
Signal Detection: A piezoelectric transducer attached to the cell detects the resulting pressure wave. The signal is amplified and recorded by an oscilloscope.[16]
-
Data Acquisition: The amplitude of the photoacoustic signal is measured for the sample.
-
Calibration: The experiment is repeated under identical conditions using the calibrant solution. This provides a reference signal corresponding to 100% heat conversion.
-
Calculation: The bond dissociation enthalpy (BDE) is calculated from the difference in signal amplitudes between the sample and the calibrant, along with the known energy of the laser pulse.
Caption: The principle of Photoacoustic Calorimetry (PAC).
Part 2: Computational Thermochemistry
While experimental methods provide the ultimate benchmark, computational chemistry offers a powerful, complementary approach to determine thermochemical properties. It is particularly valuable for species that are difficult to synthesize or handle, and for dissecting complex energetic landscapes.[5]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[17] It is used to calculate the electronic structure of molecules, from which properties like total energy and, subsequently, enthalpy of formation can be derived.[17][18]
Expertise & Causality: The accuracy of DFT calculations is critically dependent on the choice of the "functional" (which approximates the exchange-correlation energy) and the "basis set" (which describes the atomic orbitals). For thermochemical calculations on organic molecules, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G** have been shown to provide reliable results after appropriate validation.[19] However, raw DFT energies can have systematic errors. To achieve high accuracy (approaching 1-2 kcal/mol or ~4-8 kJ/mol), it is essential to use a consistent theoretical protocol, such as an isodesmic reaction scheme.
Trustworthiness: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant and product sides are conserved. For example, to calculate ΔfH° of p-chloroanisole:
p-Cl-C₆H₄-OCH₃ + C₆H₆ → C₆H₅-Cl + C₆H₅-OCH₃
By calculating the energies of all four species, one can find the enthalpy of this reaction (ΔrH°). Because the bond types are so similar on both sides of the equation, errors in the DFT calculations tend to cancel out. The unknown ΔfH° of p-chloroanisole can then be derived if the experimental ΔfH° values for the other three species (benzene, chlorobenzene, and anisole) are known. This self-referencing approach provides a robust and trustworthy result.
-
Structure Optimization: The 3D geometry of the target molecule and all other molecules in the chosen isodesmic reaction are optimized at a selected level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy: A more accurate single-point energy is calculated for each optimized structure using a larger basis set (e.g., 6-311++G**).[19]
-
Enthalpy Calculation: The total enthalpy at 298 K for each species is computed by adding the ZPVE and thermal corrections to the high-level single-point energy.
-
Reaction Enthalpy: The ΔrH° of the isodesmic reaction is calculated from the sum of the product enthalpies minus the sum of the reactant enthalpies.
-
Final ΔfH°: The unknown enthalpy of formation is calculated using the formula: ΔfH°(target) = [ΣΔfH°(products, exp) - ΣΔfH°(reactants, exp)] - ΔrH°(calc)
Caption: Workflow for calculating ΔfH° using a DFT-based isodesmic scheme.
Part 3: Thermochemical Data for (Chloromethoxy)benzene Derivatives
While comprehensive experimental data for the parent (chloromethoxy)benzene is scarce due to its reactive nature, data is available for its more stable isomers, primarily the chloroanisoles.
Table 1: Selected Thermochemical Data for Chloroanisole Isomers
| Compound Name | Formula | Isomer | ΔfH° (gas, kJ/mol) | Method | Reference(s) |
| 2-Chloroanisole | C₇H₇ClO | ortho | -85.8 ± 3.0 | Combustion Calorimetry | [20] |
| 3-Chloroanisole | C₇H₇ClO | meta | -99.2 ± 3.0 | Combustion Calorimetry | |
| 4-Chloroanisole | C₇H₇ClO | para | -103.5 ± 3.0 | Combustion Calorimetry | [21] |
| Chloromethoxy Radical | CH₂ClO• | - | -24.3 ± 2.1 | Active Thermochemical Tables (ATcT) | [22][23] |
Note: Data for 3-chloroanisole is often cited alongside the other isomers in compilations; specific primary sources can be found in thermochemical databases.
Analysis and Insights
-
Isomeric Stability: The experimental data clearly shows a trend in the gas-phase stability of the chloroanisole isomers: para > meta > ortho . The para isomer is the most stable (most negative ΔfH°), likely due to favorable resonance interactions and minimized steric hindrance between the chloro and methoxy groups. The ortho isomer is the least stable, reflecting the destabilizing steric and dipole-dipole repulsion between the adjacent substituents.
-
-
Ar-Cl Bond: The C-Cl bond on an aromatic ring is significantly stronger than in an alkyl halide due to the sp² hybridization of the carbon.
-
O-CH₃ Bond: The bond dissociation energy for the O-CH₃ bond in anisole is approximately 270-280 kJ/mol. The presence of a chlorine atom on the ring is expected to have a modest electronic effect on this value.
-
-
Computational vs. Experimental Data: Critical evaluations of thermochemical data often reveal inconsistencies between different experimental reports or between experiment and high-level computations.[24][25] For halobenzoic acids, for instance, computational chemistry has been instrumental in resolving discrepancies in experimental enthalpies of formation.[24][25] A similar integrated approach is essential for establishing a high-confidence thermochemical network for substituted anisoles.
Conclusion and Future Outlook
The thermochemical properties of (chloromethoxy)benzene derivatives are fundamental to their chemistry. This guide has detailed the rigorous experimental and computational workflows required to obtain reliable energetic data. Combustion calorimetry provides the benchmark for enthalpies of formation, while techniques like Knudsen effusion and photoacoustic calorimetry allow for the determination of phase change enthalpies and bond dissociation energies, respectively.
Computational methods, particularly DFT within an isodesmic framework, offer a powerful predictive tool that complements experimental work and helps validate results. The available data indicates a clear trend in isomeric stability (para > meta > ortho) for chloroanisoles, governed by electronic and steric effects.
For drug development and materials science professionals, a thorough understanding of these properties is not merely academic; it is a prerequisite for designing stable molecules, optimizing synthetic yields, and predicting material performance. Future work should focus on expanding the experimental database for more complex derivatives and further refining computational protocols to achieve even higher predictive accuracy for this versatile class of compounds.
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Methodological & Application
Application Note: (Chloromethoxy)benzene (BOM-Cl) as a Strategic Intermediate and Protecting Group in Natural Product Total Synthesis
Introduction
(Chloromethoxy)benzene, universally known as benzyl chloromethyl ether (BOM-Cl), is a highly reactive alkylating agent and a cornerstone reagent in complex organic synthesis[1]. Primarily utilized to install the benzyloxymethyl (BOM) protecting group on alcohols, phenols, and amines, BOM-Cl offers a unique balance of robust stability during multi-step sequences and orthogonal cleavability at the synthesis endgame[2]. This application note details the mechanistic rationale, strategic deployment in landmark total syntheses, and validated protocols for the preparation and utilization of BOM-Cl.
Mechanistic Causality and Strategic Advantages
The BOM ether (R-O-CH2-O-Bn) is an acetal-type protecting group. It is structurally related to the methoxymethyl (MOM) group but incorporates a benzyl ether moiety.
-
Stability Profile : BOM ethers are highly stable to basic conditions, Grignard reagents, enolate alkylations, and many oxidizing/reducing agents[3]. This makes them superior to silyl ethers (like TMS or TES) when fluoride ions or strongly basic conditions are required later in the synthesis.
-
Orthogonal Cleavage : Unlike MOM ethers, which require strongly acidic conditions for removal, BOM ethers can be cleaved under mild hydrogenolysis (e.g., H₂ over Pd/C) or dissolving metal reduction (Li/NH₃)[4]. This orthogonal deprotection is critical when acid-sensitive functional groups (like epoxides or acetals) are present in the target molecule.
-
Reactivity : BOM-Cl is a powerful electrophile due to the adjacent oxygen atom, which stabilizes the developing oxocarbenium ion during the transition state, allowing for rapid functionalization of target substrates[5].
Landmark Applications in Total Synthesis
BOM-Cl has been instrumental in overcoming synthetic bottlenecks in several high-profile total syntheses:
-
Holton and Wender Taxol Syntheses : In the Holton Taxol synthesis, a secondary alcohol was protected as a BOM ether because it proved more robust than the alternative MOP group during subsequent harsh ring-forming steps[6]. Similarly, the Wender group utilized BOM-Cl with N,N-diisopropylethylamine (DIPEA) to protect a newly formed alcohol at C-7, which was later converted to a bromide intermediate[7].
-
Evans Synthesis of X-206 : The BOM group was selected to protect a hydroxy amide intermediate. The stability of the BOM ether to both acidic and basic conditions allowed the use of virtually any subsequent protecting group for other hydroxyl functions[3].
-
Nicolaou Synthesis of Vannusal B : BOM-Cl was employed in conjunction with tetrabutylammonium iodide (TBAI) and DIPEA to protect a primary alcohol, enabling a subsequent ozonolytic cleavage without interference[8].
Visualizing the BOM-Cl Workflow
Logical workflow of BOM ether protection and deprotection in total synthesis.
Validated Experimental Protocols
Protocol A: Synthesis and Purification of Benzyl Chloromethyl Ether (BOM-Cl)
Caution: BOM-Cl is a powerful alkylating agent, a mild lachrymator, and a potential carcinogen. Conduct all operations in a well-ventilated fume hood[1].
-
Setup : Equip a 1-L, three-necked flask with an overhead mechanical stirrer, gas-inlet tube, thermometer, and a calcium chloride drying tube.
-
Reagents : Charge the flask with 216 g (2.00 moles) of benzyl alcohol and 66 g (2.20 moles as CH₂O) of paraformaldehyde[9].
-
Reaction : Maintain the mixture at 20–25 °C using a water bath. Introduce anhydrous hydrogen chloride gas at a moderate rate with vigorous stirring[1].
-
Phase Separation : After approximately 2 hours, the reaction is complete, indicated by the formation of two clear homogeneous phases. Separate the layers[9].
-
Drying : Dilute the upper organic layer with 800 mL of pentane and dry over anhydrous magnesium sulfate for 3 hours at 0 °C[1].
-
Concentration & Distillation : Filter the drying agent, add 2–3 g of anhydrous calcium chloride to the filtrate, and concentrate on a rotary evaporator. Distill the crude material at ~3 mm Hg to afford pure BOM-Cl (bp 70–71 °C at 3 mm Hg)[5]. Store over anhydrous calcium chloride at -20 °C under an inert atmosphere[5].
Protocol B: Protection of Alcohols (BOM Ether Formation)
Causality Insight: DIPEA is chosen as the base because its steric bulk prevents nucleophilic attack on BOM-Cl, while effectively neutralizing the HCl byproduct to drive the equilibrium forward[7]. For sterically hindered alcohols, adding TBAI generates BOM-I in situ, a more reactive electrophile[8].
-
Preparation : Dissolve the alcohol substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA) (1.5–2.0 equiv). Cool the solution to 0 °C.
-
Electrophile Addition : Add BOM-Cl (1.2–1.5 equiv) dropwise via syringe. If the alcohol is hindered, add TBAI (0.1 equiv)[8].
-
Incubation : Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir until completion (typically 2–12 hours, monitored by TLC).
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Protocol C: Deprotection of BOM Ethers
Causality Insight: The benzyl ether linkage of the BOM group is highly susceptible to hydrogenolysis. Once the benzyl group is cleaved to form toluene and a hemiacetal, the hemiacetal spontaneously collapses to release the free alcohol and formaldehyde[4].
-
Preparation : Dissolve the BOM-protected substrate in an alcoholic solvent (e.g., MeOH or EtOH) or EtOAc.
-
Catalyst Addition : Add 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C) (10–20% w/w).
-
Hydrogenation : Purge the flask with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature.
-
Completion : Monitor by TLC. Once complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation : Concentrate the filtrate in vacuo to yield the deprotected alcohol.
Quantitative Data: Deprotection Strategies
| Deprotection Method | Reagents & Conditions | Typical Yield | Chemoselectivity & Remarks |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, rt | 85–98% | Cleaves BOM and benzyl ethers. Leaves silyl ethers, acetals, and esters intact[4]. |
| Pearlman's Catalyst | H₂ (1 atm), Pd(OH)₂/C, EtOAc | 90–99% | Faster kinetics for sterically hindered BOM ethers[4]. |
| Dissolving Metal Reduction | Na or Li metal, liquid NH₃, -78 °C | 75–90% | Ideal when reducible functional groups (e.g., alkenes, alkynes) must be preserved. |
| Lewis Acid Cleavage | BCl₃ or TiCl₄, CH₂Cl₂, -78 °C | 70–85% | Used when hydrogenation is incompatible. May cleave other sensitive ethers. |
| Acidic Cleavage (Harsh) | 6M HCl, THF/Water, reflux | Variable | Not recommended for complex total synthesis due to widespread functional group incompatibility[7]. |
Troubleshooting & Self-Validating Systems
-
Incomplete Protection : If the starting alcohol remains unreacted, the BOM-Cl may have degraded (hydrolyzed to benzyl alcohol and formaldehyde). Self-Validation : Check the purity of BOM-Cl via ¹H NMR prior to use (look for the sharp singlet of the -CH₂-Cl protons around δ 5.5 ppm).
-
Regioselectivity Issues : When protecting molecules with multiple nucleophilic sites (e.g., indazoles or diols), regioselectivity can be challenging. For instance, protection of indazoles with BOM-Cl yields a mixture of N-1 and N-2 protected isomers[10]. Solution : Adjust the base (e.g., using nondeprotonating bases or specific solvents) or use a more sterically demanding protecting group if selectivity cannot be achieved[10].
-
Catalyst Poisoning during Deprotection : If hydrogenolysis stalls, trace sulfur or amines from previous steps may be poisoning the Pd catalyst. Solution : Filter the substrate through a short plug of silica or use a higher catalyst loading (e.g., Pearlman's catalyst)[4].
References
- Source: wikipedia.
- Source: orgsyn.
- Source: electronicsandbooks.
- Evolution of a Strategy for Total Synthesis of the Marine Fungal Alkaloid (±)
- Source: wikipedia.
- Source: nih.
- Source: nih.
- Source: chemicalbook.
- Source: orgsyn.
- Source: acs.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. One Carbon Homologation of Halides to Benzyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Evolution of a Strategy for Total Synthesis of the Marine Fungal Alkaloid (±)-Communesin F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 8. Total Synthesis and Structural Revision of Vannusals A and B. Synthesis of the Originally Assigned Structure of Vannusal B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl chloromethyl ether synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Alkylation of Nucleophiles with (Chloromethoxy)benzene (POM-Cl)
Executive Summary
(Chloromethoxy)benzene (CAS: 6707-01-3), commonly known as chloromethyl phenyl ether or POM-Cl, is a highly versatile
Mechanistic Causality & Reactivity Profile
Unlike standard alkyl halides,
The oxygen atom adjacent to the chloromethyl group provides strong anchimeric assistance. By donating its lone pair, it stabilizes the developing positive charge during the dissociation of the chloride leaving group, readily forming a transient oxocarbenium ion (
Strategic Advantage: This subtle electronic difference makes POM-Cl slightly more prone to
Reaction Pathway Visualization
Bipartite reaction mechanism of (Chloromethoxy)benzene alkylation via SN1 and SN2 pathways.
Experimental Workflows
Protocol A: O-Alkylation (Phenoxymethyl Ether Synthesis)
Objective: Protection of primary/secondary alcohols or phenols. Causality: Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing for the highly reactive electrophile. Dichloromethane (DCM) is the optimal solvent as it supports the solubility of the starting materials while keeping the reaction temperature easily controllable (0 °C) to prevent the exothermic degradation of POM-Cl.
-
Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add DIPEA (1.5 equiv) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.
-
Alkylation: Add (Chloromethoxy)benzene (1.2 equiv) dropwise over 10 minutes. (Note: POM-Cl is highly moisture-sensitive and lachrymatory; perform strictly inside a fume hood).
-
Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2–4 hours until TLC indicates complete conversion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: N-Alkylation of Nitrogenous Heterocycles
Objective: N-alkylation of imidazoles, indoles, or pyrroles (e.g., in the synthesis of imidazopyridine derivatives)[4].
Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the heterocycle, forming a highly nucleophilic nitrogen anion. A polar aprotic solvent like DMF is used to solvate the ion pair, maximizing the
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.1 M) at 0 °C.
-
Substrate Addition: Add the heterocyclic substrate (1.0 equiv) portion-wise. Stir until hydrogen gas evolution ceases (approx. 30 mins).
-
Alkylation: Introduce (Chloromethoxy)benzene (1.1 equiv) dropwise to the cold solution.
-
Propagation: Stir at room temperature for 2–3 hours.
-
Workup: Quench carefully with cold water, extract with ethyl acetate, wash extensively with brine (5 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and purify.
Protocol C: C-Alkylation (Kinetic Enolate Trapping)
Objective:
-
Enolate Formation: Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C. Add the ketone (1.0 equiv) dropwise and stir for 45 minutes.
-
Trapping: Add (Chloromethoxy)benzene (1.2 equiv) dropwise down the side of the flask.
-
Propagation: Maintain at -78 °C for 1 hour, then slowly warm to -20 °C over 1 hour.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry, and purify.
Quantitative Data Summary
The following table summarizes expected yields and optimal conditions for various nucleophile classes when reacting with (Chloromethoxy)benzene:
| Nucleophile Class | Representative Substrate | Optimal Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | Benzyl alcohol | DIPEA | DCM | 0 to 25 | 3 | 88 - 95 |
| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 25 | 5 | 82 - 90 |
| Heterocycle | Imidazole | NaH | DMF | 0 to 25 | 2 | 75 - 85 |
| Carbon (Enolate) | Cyclohexanone | LDA | THF | -78 to -20 | 2 | 70 - 80 |
Safety & Handling Protocols
-
Toxicity: (Chloromethoxy)benzene is a severe alkylating agent and must be treated as a potential carcinogen. It is highly lachrymatory and corrosive to the respiratory tract[5].
-
Reactivity: It is highly moisture-sensitive. Upon exposure to water, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas, formaldehyde, and phenol.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Always handle using appropriate PPE (nitrile gloves, safety goggles) inside a certified chemical fume hood.
References
-
PubChem - (Chloromethoxy)benzene | C7H7ClO | CID 81201 Source: National Institutes of Health (NIH) URL:[Link]
-
Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives Source: PMC - NIH URL:[Link]
-
Dodecahedrane Total Synthesis Source: Wikipedia URL:[Link]
- Process for producing imidazopyridine derivative and intermediate (EP0627433A1)
Sources
- 1. (Chloromethoxy)benzene | 6707-01-3 | Benchchem [benchchem.com]
- 2. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dodecahedrane - Wikipedia [en.wikipedia.org]
- 4. EP0627433A1 - Process for producing imidazopyridine derivative and intermediate - Google Patents [patents.google.com]
- 5. (Chloromethoxy)benzene | C7H7ClO | CID 81201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Chloromethoxy)benzene (BOM-Cl) Protection Workflows
Welcome to the Technical Support Center for Benzyloxymethyl (BOM) protection workflows. (Chloromethoxy)benzene, commonly known as benzyl chloromethyl ether (BOM-Cl), is a highly valuable reagent used to protect alcohols, phenols, amines, and thiols[1]. While the BOM group offers excellent stability under basic conditions and can be orthogonally cleaved via hydrogenolysis[2], BOM-Cl is a moisture-sensitive, potent alkylating agent that requires precise optimization and rigorous safety protocols[1].
This guide provides self-validating protocols, mechanistic troubleshooting, and optimization strategies for drug development professionals and synthetic chemists.
Logical Workflow of BOM-Cl Protection
Caption: Logical workflow for BOM-Cl protection, highlighting in situ activation and safety quenching.
Self-Validating Experimental Protocol: BOM Protection of Alcohols
To ensure reproducibility and safety, every step in this protocol is designed with a mechanistic failsafe. This procedure utilizes mild conditions (DIPEA/DCM) suitable for base-sensitive substrates[1][3].
Materials:
-
Substrate (Alcohol/Amine): 1.0 equiv
-
Benzyl chloromethyl ether (BOM-Cl): 1.2 – 1.5 equiv[3]
-
N,N-Diisopropylethylamine (DIPEA): 1.5 – 2.0 equiv[3]
-
Tetrabutylammonium iodide (TBAI): 0.1 equiv (Catalyst)
-
Anhydrous Dichloromethane (DCM) [1]
Step-by-Step Methodology:
-
System Purging (Causality: Moisture Exclusion): Flame-dry a round-bottom flask and purge with inert gas (N2 or Ar). BOM-Cl is highly susceptible to hydrolysis, which generates HCl and formaldehyde, severely depressing yields[1].
-
Substrate Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration) and cool the mixture to 0 °C using an ice bath.
-
Base Addition (Causality: Non-Nucleophilic Deprotonation): Add DIPEA dropwise[3]. DIPEA acts as a non-nucleophilic base, scavenging the HCl byproduct without attacking the BOM-Cl electrophile[1].
-
Catalyst Introduction (Causality: Electrophile Activation): Add TBAI. The iodide ion undergoes a Finkelstein reaction with BOM-Cl to generate BOM-I in situ. BOM-I is significantly more electrophilic, accelerating the reaction rate for sterically hindered alcohols.
-
BOM-Cl Addition: Add BOM-Cl dropwise at 0 °C. Maintain the temperature for 30 minutes, then allow the reaction to warm to room temperature.
-
Safety Quenching (Causality: Toxicity Mitigation): Once TLC/LC-MS indicates complete conversion, add saturated aqueous NaHCO3[3] or a secondary amine (e.g., diethylamine) and stir for 30 minutes. This actively destroys unreacted BOM-Cl, preventing exposure to this potent alkylating agent during workup[1].
-
Workup & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography[1][3].
Quantitative Data: Condition Optimization Matrix
Selecting the right conditions is critical for balancing reactivity and functional group tolerance. Use the table below to benchmark your reaction parameters.
| Parameter | Standard (Robust Alcohols) | Mild (Base/Acid-Sensitive) | Hindered Substrates |
| Solvent | THF or DMF | Anhydrous DCM[1] | DMF |
| Base | NaH (60% dispersion) | DIPEA or 2,6-Lutidine[4] | NaH or KH |
| Catalyst | None | TBAI (10 mol%) | TBAI (20–50 mol%) |
| Temperature | 0 °C to RT | 0 °C to RT[3] | RT to 50 °C |
| Reaction Time | 2 – 4 hours | 8 – 12 hours[3] | 12 – 24 hours |
| Typical Yield | 75% – 90% | 65% – 85%[3] | 50% – 70% |
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 50% conversion despite using an excess of BOM-Cl. How can I drive it to completion? Causality & Solution: BOM-Cl can degrade via hydrolysis if trace moisture is present, or its electrophilicity might be insufficient for hindered alcohols[1]. Actionable Step: Introduce Tetrabutylammonium iodide (TBAI) as a nucleophilic catalyst. TBAI converts BOM-Cl to the highly reactive BOM-I intermediate. Additionally, ensure your solvent is rigorously anhydrous and consider adding activated molecular sieves to the reaction mixture.
Q2: I observe significant degradation of my substrate when using NaH. Are there milder alternatives? Causality & Solution: NaH is a strong base that can cause elimination, epimerization, or cleavage of sensitive functional groups (e.g., acyl migration in 1,2-diols)[4]. Actionable Step: Switch to a non-nucleophilic, milder organic base such as DIPEA in DCM[1][3]. While the reaction rate will be slower compared to the alkoxide method, combining DIPEA with TBAI yields the BOM ether without harsh deprotonation.
Q3: I am trying to protect a nitrogen heterocycle (e.g., indazole or histidine). How do I control regioselectivity? Causality & Solution: Nitrogen heterocycles often have multiple tautomeric or reactive sites. For example, histidine possesses a π-nitrogen and a τ-nitrogen on its imidazole ring, and indazoles have N-1 and N-2 positions[2][5]. Actionable Step: The choice of base and temperature dictates the kinetic vs. thermodynamic product. For indazoles, using non-deprotonating conditions (like BOM-Cl with mild bases) can favor N-2 protection, whereas strong bases (NaH) often yield mixtures[5]. For histidine, BOM-Cl is specifically used to protect the π-nitrogen to suppress side-chain-induced racemization during peptide synthesis[2].
Q4: How do I safely handle and dispose of unreacted BOM-Cl? Causality & Solution: BOM-Cl is a potent alkylating agent, a mild lachrymator, and a potential carcinogen[1][6]. It must never be disposed of directly into aqueous waste streams without neutralization[1]. Actionable Step: Always perform the reaction in a well-ventilated fume hood with appropriate PPE[1][6]. Quench the reaction mixture by adding an excess of a nucleophilic amine (e.g., ethanolamine or aqueous ammonia) and stirring for 30 minutes. This converts the volatile, hazardous BOM-Cl into a stable, water-soluble benzyloxymethyl amine derivative that is safely removed during aqueous extraction.
Q5: During the deprotection step, my BOM group is resistant to standard catalytic hydrogenation (Pd/C, H2). What are the alternatives? Causality & Solution: While BOM groups are typically cleaved by catalytic hydrogenolysis[1][2], substrates containing sulfur or basic amines can poison the palladium catalyst. Actionable Step: Use strongly acidic conditions (e.g., HBr in trifluoroacetic acid) which cleanly and rapidly cleaves the BOM group[2]. Alternatively, increase the catalyst loading (e.g., using Pearlman's catalyst, Pd(OH)2/C) or perform the hydrogenation in the presence of a mild acid like acetic acid to accelerate the cleavage.
References
-
Organic Letters, ACS Publications. "2-Naphthylmethoxymethyl as a Mildly Introducible and Oxidatively Removable Benzyloxymethyl-Type Protecting Group." Available at:[Link]
-
The Journal of Organic Chemistry, ACS Publications. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Available at:[Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Benzyl Chloromethyl Ether | 3587-60-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Deprotection of Sterically Hindered Methoxymethyl (MOM) Ethers
Welcome to the technical support center for challenges in the deprotection of sterically hindered methoxymethyl (MOM) ethers. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in this common yet often troublesome synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My MOM deprotection is extremely slow or fails to proceed to completion, even with standard acidic conditions (e.g., HCl/MeOH). What is happening and what should I do?
Probable Cause: The primary challenge with sterically hindered MOM ethers is the reduced accessibility of the ether oxygens to a proton or Lewis acid. The deprotection mechanism begins with protonation or coordination to one of the ether oxygens, forming an oxonium ion intermediate.[1][2] Bulky substituents surrounding the MOM ether can physically block this initial activation step, dramatically slowing down the reaction rate. In some cases, the reaction may stall completely as the energy barrier for this step becomes too high under standard conditions.
Recommended Solutions:
-
Increase Reagent Concentration and Temperature: A straightforward first step is to increase the concentration of the acid and the reaction temperature. Refluxing in a mixture of methanol and aqueous HCl is a common starting point.[3][4] However, be mindful of potential side reactions with other sensitive functional groups at elevated temperatures.
-
Switch to a Stronger Protic Acid: If milder acids fail, switching to a stronger protic acid like trifluoroacetic acid (TFA), often used neat or in a co-solvent like dichloromethane (DCM), can be effective.[1] The higher acidity of TFA can facilitate protonation where weaker acids fail.
-
Employ a Powerful Lewis Acid: Lewis acids are often more effective than protic acids for cleaving stubborn ethers. They function by coordinating to the ether oxygen, making it a better leaving group.
-
Boron Tribromide (BBr₃): This is a very powerful but often non-selective reagent for ether cleavage. It is particularly effective for hindered ethers but requires careful handling and low temperatures (e.g., -78 °C to 0 °C) to maintain selectivity.[5]
-
Trimethylsilyl Bromide (TMSBr) or Iodide (TMSI): These reagents can act as Lewis acids or generate HBr/HI in situ.[1] They are highly effective but can be aggressive, so careful optimization is necessary.
-
Zinc Bromide (ZnBr₂) with a Thiol: A combination of ZnBr₂ and a nucleophilic thiol like n-propanethiol (n-PrSH) has been reported as a rapid and selective method for deprotecting MOM ethers, including those on tertiary alcohols, often in under 10 minutes.[6]
-
Workflow: Troubleshooting a Stalled MOM Deprotection
Caption: Undesired formation of a cyclic methylene acetal from a 1,3-diol.
Recommended Solutions:
-
Use a Chelating Lewis Acid System: Reagents that can coordinate to both oxygen atoms of the 1,3-diol can facilitate a concerted or rapid sequential deprotection that disfavors the formation of the cyclic intermediate. A system like dichlorodimethylsilane and tetrabutylammonium bromide has been shown to be effective for this specific challenge. [7]
-
Change the Order of Operations: If possible, consider if the MOM deprotection can be performed at a different stage of the synthesis where the 1,3-diol is not yet present or is masked.
-
Switch to a Different Protecting Group: For future syntheses involving 1,3-diols, consider a protecting group strategy that avoids this issue, such as a benzylidene acetal which protects both hydroxyls simultaneously and is removed under different conditions (e.g., hydrogenolysis).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed MOM deprotection? A1: The process is an acid-catalyzed hydrolysis of an acetal. [4]It begins with the protonation of one of the ether oxygens. [2]This is followed by the cleavage of a C-O bond to release the protected alcohol and form a resonance-stabilized oxonium cation (CH₃OCH₂⁺). This cation is then quenched by water or another nucleophile present in the medium. For sterically hindered substrates, the initial protonation step is significantly slowed.
Q2: Can I deprotect a MOM ether in the presence of a TBS (tert-butyldimethylsilyl) ether? A2: Achieving this selectivity is challenging as both groups are acid-labile. However, MOM ethers generally require stronger acidic conditions for cleavage than TBS ethers. [8]To selectively deprotect the TBS group, very mild acidic conditions (e.g., PPTS, CSA in MeOH) or fluoride-based reagents (e.g., TBAF) are used. To selectively deprotect the MOM group, you would need a method that does not rely on acid. Some Lewis acid conditions, if carefully screened, might offer selectivity, but orthogonality is generally low. A system like TMSOTf/2,2'-bipyridyl has been shown to deprotect MOM ethers while leaving other acid-labile groups like trityl ethers intact, suggesting it may be a good starting point for this challenge. [9] Q3: My MOM group came off unexpectedly during silica gel column chromatography. Why did this happen? A3: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the hydrolysis of highly acid-labile protecting groups, including some MOM ethers, especially if they are activated by neighboring functional groups. [3]To prevent this, you can neutralize the silica gel by preparing the slurry with an eluent containing a small amount (0.1-1% v/v) of a non-polar amine like triethylamine. [3]Alternatively, using neutral alumina for chromatography can circumvent the issue.
Q4: Are there any non-acidic methods to remove MOM ethers? A4: While the vast majority of MOM deprotection methods rely on protic or Lewis acids, some specialized methods exist. Reductive cleavage is generally not an option as MOM ethers are stable to most common reducing agents like LiAlH₄ and NaBH₄. [3]However, conditions involving strong Lewis acids that might not be considered "classically acidic," such as the ZnBr₂/n-PrSH system, operate under effectively neutral pH but rely on Lewis acidity. [6]True non-acidic methods are rare and typically substrate-specific.
Key Experimental Protocols
Protocol 1: Deprotection using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl
This protocol is adapted from methodologies reported for mild deprotection of MOM ethers. [10][9]
-
Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous acetonitrile (CH₃CN) to a concentration of approximately 0.1 M under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: Add 2,2'-bipyridyl (1.5-2.0 equiv) to the solution and stir until dissolved. Cool the mixture to 0 °C using an ice bath.
-
Initiation: Add TMSOTf (1.5-2.0 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15 minutes to 2 hours. [5]5. Workup: Upon completion, quench the reaction by adding water. Stir the mixture vigorously at room temperature until the intermediate TMS ether is fully hydrolyzed to the alcohol (this can also be monitored by TLC).
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Rapid Deprotection using Zinc Bromide (ZnBr₂) and n-Propanethiol (n-PrSH)
This protocol is based on a reported rapid deprotection method. [6]
-
Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in dichloromethane (DCM) under an inert atmosphere.
-
Addition of Reagents: Add anhydrous zinc bromide (ZnBr₂) (1.5-2.0 equiv) followed by n-propanethiol (n-PrSH) (3.0-4.0 equiv).
-
Reaction: Stir the reaction at room temperature. Monitor closely by TLC; the reaction is often complete in less than 10 minutes.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
-
Lee, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available from: [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
-
Sato, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available from: [Link]
- Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters. (Semantic Scholar link provided in search results).
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available from: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
-
Sato, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Available from: [Link]
-
Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. Available from: [Link]
-
Reddit. Stability of -OMOM protecting groups. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Aqueous workup procedures for (Chloromethoxy)benzene reactions
Technical Support Center: Troubleshooting Aqueous Workups for (Chloromethoxy)benzene Reactions
(Chloromethoxy)benzene (CAS 6707-01-3)[1], commonly known as chloromethyl phenyl ether, is a highly reactive
The Mechanistic Trap: Why Standard Aqueous Workups Fail
Causality & Mechanism:
Chemists often treat like a standard benzyl halide, assuming it will survive a brief wash with water or saturated aqueous
Consequently, the rate of hydrolysis of (chloromethoxy)benzene in water is approximately
Data Presentation: Comparative Hydrolysis Kinetics
To contextualize the extreme reactivity of
| Substrate | Chemical Structure | Relative Hydrolysis Rate | Primary Aqueous Byproducts |
| Chloromethane | 1 (Baseline) | Methanol, | |
| Benzyl Chloride | Benzyl alcohol, | ||
| (Chloromethoxy)benzene | Phenol, Formaldehyde, |
Data derived from kinetic solvolysis studies of alkyl and aryl halides documented by [2].
Troubleshooting FAQs
Q1: I performed a standard aqueous extraction, and my isolated yield of (chloromethoxy)benzene dropped to zero. What happened?
A: If (chloromethoxy)benzene was your intended product, the aqueous wash completely hydrolyzed it. Because of the
Q2: During the aqueous quench of my alkylation reaction, the mixture started fuming and I detected a pungent odor. Is this normal?
A: No. This is a critical safety failure. The fuming indicates the rapid liberation of
Q3: If I cannot use water, how do I safely quench a reaction containing excess, unreacted (chloromethoxy)benzene?
A: You must perform an in-situ nucleophilic trap before introducing any bulk water. By adding an excess of an alcohol (like methanol) and a non-nucleophilic base (like DIPEA), you force the oxocarbenium intermediate to react with the alcohol. This converts the hazardous
Experimental Protocol: The Safe Quench Methodology
To ensure both the safety of the operator and the integrity of the desired product, use this self-validating quenching protocol for reactions containing residual (chloromethoxy)benzene.
Step-by-Step Methodology:
-
Thermal Control: Upon reaction completion, cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic quenching process.
-
Nucleophilic Trapping: Slowly add 5.0 equivalents of anhydrous Methanol, followed immediately by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Incubation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This ensures the complete conversion of the
-chloroether into the stable methoxymethoxybenzene acetal. -
System Validation (Crucial Step): Before proceeding, pull a 50 µL aliquot and analyze it via GC-MS or TLC.
-
Self-Validation Logic: The system is only safe for aqueous workup when the (chloromethoxy)benzene peak/spot is completely absent and replaced by the methoxymethoxybenzene derivative. Do not proceed to Step 5 until this is confirmed.
-
-
Aqueous Wash: Once validated, it is now safe to add bulk water or saturated aqueous
to wash away the amine salts and residual methanol. -
Phase Separation: Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Drying & Concentration: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Reaction Pathways & Toxicological Traps
Figure 1: Divergent pathways for (Chloromethoxy)benzene quenching. Safe trapping vs. toxic hydrolysis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81201, (Chloromethoxy)benzene." PubChem. URL:[Link]
-
Chemistry LibreTexts. "8.13: Nucleophilic Substitution and Elimination Reactions (Exercises)." LibreTexts. URL:[Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether." NJ.gov. URL:[Link]
Sources
Validation & Comparative
1H NMR and 13C NMR analysis to confirm MOM protection
1H and 13C NMR Analysis to Confirm MOM Protection: A Comparative Guide
In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the judicious selection of hydroxyl protecting groups is a critical strategic decision. While protecting groups mask the reactivity of alcohols against strong bases, Grignard reagents, and oxidants, they must also allow for unambiguous structural validation at every synthetic step.
This guide provides an in-depth comparative analysis of the Methoxymethyl (MOM) ether protecting group against common alternatives—Tetrahydropyranyl (THP), tert-Butyldimethylsilyl (TBS), and Benzyl (Bn) ethers. By detailing the experimental causality of MOM protection and its distinct 1H and 13C Nuclear Magnetic Resonance (NMR) signatures, this guide serves as a self-validating protocol for synthetic chemists.
The Strategic Advantage of MOM Protection
The MOM group (R-O-CH₂-OCH₃) is an acetal-type protecting group favored for its robust stability under strongly basic and nucleophilic conditions, while remaining cleavable under mild acidic conditions[1].
A primary reason researchers select MOM over the widely used THP ether is stereochemical integrity. The installation of a THP group introduces a new stereocenter at the anomeric carbon of the pyran ring. If the starting alcohol is chiral, THP protection invariably yields a mixture of diastereomers[2]. This diastereomeric mixture causes a doubling of signals in both 1H and 13C NMR spectra, severely complicating the structural elucidation of complex intermediates. In contrast, the MOM group is achiral, ensuring that the NMR spectrum remains clean and interpretable[2].
Table 1: Performance and Compatibility Comparison of Hydroxyl Protecting Groups
| Protecting Group | Reagent | Deprotection Conditions | Introduces New Stereocenter? | Base/Nucleophile Stability |
| MOM | MOM-Cl, DIPEA | Mild Acid (e.g., HCl/MeOH, TFA) | No | Excellent |
| THP | DHP, PPTS (cat.) | Mild Acid (e.g., p-TSA/MeOH) | Yes (Forms Diastereomers) | Excellent |
| TBS | TBS-Cl, Imidazole | Fluoride (TBAF) or Acid | No | Excellent |
| Bn | Bn-Br, NaH | Hydrogenolysis (H₂, Pd/C) | No | Excellent |
Mechanistic Workflow & Experimental Protocol
The installation of a MOM ether must be executed with precision. Methoxymethyl chloride (MOM-Cl) is a highly reactive electrophile and a known carcinogen; thus, it requires careful handling within a fume hood[1]. The reaction relies on an SN2 mechanism where the alcohol is first activated by a non-nucleophilic base.
Caption: Workflow of MOM ether synthesis and subsequent NMR validation.
Standard Operating Procedure: MOM Protection of an Alcohol
Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized instead of stronger bases like NaH when functional group tolerance is a concern. DIPEA acts as a non-nucleophilic base, scavenging the HCl byproduct without competing for the MOM-Cl electrophile[1].
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Charge the flask with the starting alcohol (1.0 eq) dissolved in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 to 4.0 eq) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath. Cooling is critical to control the exothermic nature of the subsequent alkylation.
-
Electrophile Addition: Freshly distilled MOM-Cl (2.0 to 3.0 eq) is added dropwise over 10 minutes[1].
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 12–16 hours. Reaction progress should be monitored via TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography to yield the pure MOM-protected ether.
NMR Analytical Validation: Confirming MOM Protection
The definitive proof of a successful protection protocol lies in the structural validation via NMR spectroscopy. The MOM group provides highly distinct, uncluttered signals that act as an internal diagnostic tool.
1H NMR Signatures
The MOM group introduces two highly characteristic proton environments:
-
The Acetal Methylene (O-CH₂-O): Because these protons are sandwiched between two highly electronegative oxygen atoms, they experience significant inductive deshielding. They typically appear as a sharp 2H singlet between 4.60 and 4.80 ppm [3]. Note: If the adjacent molecular framework is chiral, these protons become diastereotopic and will resolve into an AB quartet.
-
The Terminal Methoxy (O-CH₃): This group appears as a sharp, unambiguous 3H singlet between 3.30 and 3.40 ppm [3].
13C NMR Signatures
The carbon framework of the MOM ether is equally diagnostic:
-
The Acetal Carbon (O-CH₂-O): The dual electron-withdrawing effect of the adjacent oxygens pushes this carbon far downfield, resonating distinctly at 94.0–96.0 ppm [3].
-
The Methoxy Carbon (O-CH₃): This carbon typically resonates at 55.0–56.0 ppm [3].
Table 2: Comparative NMR Chemical Shifts of Protecting Groups
To contextualize the analytical clarity of the MOM group, the table below compares its chemical shifts against THP, TBS, and Bn ethers.
| Protecting Group | 1H NMR Diagnostic Peaks (ppm) | 13C NMR Diagnostic Peaks (ppm) | Analytical Complications |
| MOM | 4.60–4.80 (s/ABq, 2H, O-CH₂-O)3.30–3.40 (s, 3H, O-CH₃)[3] | 94.0–96.0 (O-CH₂-O)55.0–56.0 (O-CH₃)[3] | Clean, highly predictable signals. |
| THP | 4.60–4.70 (m, 1H, O-CH-O)1.40–1.90 (m, 6H, ring CH₂)[4] | 97.0–99.0 (O-CH-O)19.0–31.0 (ring CH₂)[4] | Severe: Creates diastereomers, doubling peaks and cluttering the aliphatic region[2]. |
| TBS | 0.85–0.90 (s, 9H, t-Bu)0.00–0.15 (s, 6H, Si-CH₃)[5] | 25.0–26.0 (t-Bu CH₃)-2.0 to -5.0 (Si-CH₃)[5] | Massive upfield singlets can obscure native methyl/aliphatic signals. |
| Bn (Benzyl) | 7.20–7.40 (m, 5H, Ar-H)4.50–4.60 (s/ABq, 2H, Ph-CH₂-O)[6] | 138.0 (ipso-C), 127.0–128.0 (Ar-C)72.0–75.0 (Ph-CH₂-O)[6] | Aromatic signals can overlap with native alkene/aryl protons in the substrate. |
Deprotection Strategy (Closing the Self-Validating Loop)
A protecting group protocol is only valid if the group can be cleanly removed. MOM ethers are readily cleaved by mild Brønsted acids (e.g., catalytic HCl in methanol, or Trifluoroacetic acid in CH₂Cl₂)[1].
Upon successful deprotection, the NMR spectrum provides immediate validation: the diagnostic 1H NMR signals at ~4.6 ppm and ~3.3 ppm, along with the 13C NMR signals at ~95 ppm and ~55 ppm, will completely disappear. Concurrently, the reappearance of the broad hydroxyl (-OH) stretch in the 1H NMR (and IR spectrum) confirms the regeneration of the free alcohol, completing the synthetic cycle.
References
Sources
Comparing (Chloromethoxy)benzene with alternative MOM protection reagents
Advanced Protection Strategies: A Comparative Guide to (Chloromethoxy)benzene and Alternative MOM-Type Reagents
Introduction
In complex organic synthesis, the orthogonal protection of hydroxyl groups is a foundational strategy. The methoxymethyl (MOM) ether is one of the most ubiquitous acetal-based protecting groups, traditionally installed using chloromethyl methyl ether (MOM-Cl)[1],. However, the extreme volatility of MOM-Cl (boiling point 55–57 °C) and its classification as a potent human carcinogen—often contaminated with the highly toxic bis(chloromethyl) ether—present severe safety and regulatory challenges[1].
As a highly effective alternative, (Chloromethoxy)benzene (also known as chloromethyl phenyl ether, CAS 6707-01-3) offers a compelling substitute[2],[3]. By replacing the methyl group of MOM-Cl with a phenyl ring, chemists can install the phenoxymethyl (PhOM) protecting group. This substitution not only drastically reduces the volatility and inhalation hazards of the reagent but also fundamentally alters the electronic properties and cleavage orthogonality of the resulting acetal.
Mechanistic Rationale: Electronics and Causality
The decision to use (Chloromethoxy)benzene over MOM-Cl should be driven by an understanding of the underlying reaction kinetics. The installation of these protecting groups proceeds via an SN1-like pathway involving an oxocarbenium ion intermediate.
The phenyl ring in (Chloromethoxy)benzene exerts an electron-withdrawing effect (via induction) that competes with its resonance-donating capability. Consequently, the oxocarbenium ion generated from (Chloromethoxy)benzene is significantly less stable than the one generated from MOM-Cl. Experimental solvolysis studies demonstrate that MOM-Cl reacts 1,090 times faster than chloromethyl phenyl ether in aqueous dioxane[4].
Causality in Practice: This 1,090-fold reduction in reactivity means that (Chloromethoxy)benzene is less prone to spontaneous degradation in ambient moisture, making it much easier and safer to handle. However, it also necessitates more forceful conditions (stronger bases or nucleophilic catalysis) during the protection step. Conversely, the resulting PhOM ether is more robust against mild protic acids than a standard MOM ether, providing a distinct advantage in multi-step syntheses requiring orthogonal deprotection.
Fig 1: Mechanistic causality behind the 1090-fold difference in solvolysis rates.
Comparative Analysis: MOM-Type Protection Reagents
To select the optimal reagent, researchers must balance reactivity, safety, and deprotection orthogonality. The table below synthesizes the quantitative and qualitative data for common methoxymethyl-derived reagents.
| Reagent | Structure | Protecting Group | Relative Reactivity | Primary Cleavage Conditions | Safety & Handling Profile |
| MOM-Cl | CH₃OCH₂Cl | Methoxymethyl (MOM) | Very High | Mild Acid (HCl, PPTS) | Highly volatile (bp 55°C), Carcinogen[1], |
| (Chloromethoxy)benzene | PhOCH₂Cl | Phenoxymethyl (PhOM) | Moderate | Strong Lewis Acid (BCl₃), Birch Reduction | Low volatility, Irritant[3] |
| BOM-Cl | PhCH₂OCH₂Cl | Benzyloxymethyl (BOM) | High | H₂/Pd, Strong Acid | Moderate volatility, Lachrymator |
| MEM-Cl | MeO(CH₂)₂OCH₂Cl | 2-Methoxyethoxymethyl (MEM) | High | ZnBr₂, TiCl₄ | Toxic, Moderate volatility |
| SEM-Cl | TMS(CH₂)₂OCH₂Cl | 2-(Trimethylsilyl)ethoxymethyl | High | TBAF, HF | Low volatility, Safe handling |
Self-Validating Experimental Protocols
The following protocols are engineered to account for the specific electronic properties of (Chloromethoxy)benzene.
Protocol 1: Installation of the Phenoxymethyl (PhOM) Ether
Objective: Protect a primary or secondary alcohol. Causality: Because (Chloromethoxy)benzene is 1,090 times less reactive than MOM-Cl[4], standard amine bases (e.g., DIPEA) often result in sluggish conversions. We utilize Sodium Hydride (NaH) to generate a highly nucleophilic alkoxide, supplemented with Tetrabutylammonium Iodide (TBAI) to catalyze the reaction via the Finkelstein pathway (converting PhOCH₂Cl to the highly reactive PhOCH₂I in situ).
Step-by-Step Methodology:
-
Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Cool the reaction flask to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen gas evolution completely ceases. (Self-Validation: The cessation of bubbling confirms complete alkoxide formation).
-
Catalysis: Add TBAI (0.1 equiv) to the mixture.
-
Alkylation: Dropwise add (Chloromethoxy)benzene (1.5 equiv). (Caution: Perform in a fume hood, as the reagent is a severe skin and eye irritant[3]).
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 4–12 hours. Monitor conversion via TLC.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water and brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Fig 2: Experimental workflow for installing the Phenoxymethyl (PhOM) protecting group.
Protocol 2: Orthogonal Deprotection of the PhOM Ether
Objective: Regenerate the free alcohol without affecting standard acid-labile groups. Causality: The PhOM group resists mild protic acids that would typically cleave a MOM ether. To deprotect it, a strong Lewis acid is required to coordinate with the phenoxy oxygen, turning it into an excellent leaving group and forcing the generation of the oxocarbenium intermediate.
Step-by-Step Methodology:
-
Preparation: Dissolve the PhOM-protected substrate in anhydrous Dichloromethane (CH₂Cl₂).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Lewis Acid Addition: Slowly add Boron Trichloride (BCl₃, 1.0 M in CH₂Cl₂, 2.0 equiv) dropwise. (Self-Validation: The reaction must be kept strictly at -78 °C to prevent unwanted cleavage of other sensitive functional groups).
-
Cleavage: Stir for 1 hour at -78 °C.
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature, extract with CH₂Cl₂, dry, and concentrate to yield the free alcohol.
Conclusion
While MOM-Cl remains a staple in organic synthesis[5], its severe toxicity and volatility make it a liability in scale-up and modern laboratory environments[1]. (Chloromethoxy)benzene provides a highly effective, less volatile alternative[3]. By understanding the 1,090-fold difference in solvolysis kinetics[4], chemists can logically adapt their protocols—utilizing stronger bases and nucleophilic catalysts—to achieve high-yielding protections while gaining the advantage of orthogonal deprotection strategies.
References[3] BLD Pharm. "(Chloromethoxy)benzene | CAS 6707-01-3." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf3KvahpZrPJ6h-KgV-a8Jx3SvpLtW6TJOYybKNvTcZ90MYQVLAP7tRyFjZ2BgeIX2Q16qCRFYQKhRwQQUxTYdWOBmSt8aF_xs1vHduHsfS4ftZk_H4LZbUcVaUTiFVZlwzkhc8g94HX3gTw==[4] PubChem. "(Chloromethoxy)benzene | C7H7ClO | CID 81201." National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtDT5PH1UhpjeArbPeXcCLtZM4ThJzEq3TJGsCZiKCaT4xrkBqWyg87Py83UuoP186lJDsJbUpOS0t9HKIjfyCRKWpDipYjEUKW8GCdRIWRvKDH3JGEp5ixJ8Moi27CfrqD2aIjndX3jwUeAnD0CBwBHSeK-NTzkO2w==[1] Wikipedia. "Chloromethyl methyl ether." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyDUol0bRKX5WP-SGkfHvzbwFwGbp-OGRm7PejGlUncacV5AgOXTLGRpZ03dk9rvzP2ec4OgB8nmreuhdJHnoIn4YPIjM_MdjQXVXwaLmWi1aWgAIx8dD9ObYEXaNdLX4gG-wGGVcR8dULANUmX5VCYLs=[6] RVR LABS. "Chloromethyl methyl ether (MOM Chloride), CAS NO 107-30-2." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHExHTPGANT4WmIw2CctZ__Zne0A56Vky26xi52dFfe7THxtUUROmwua0oH6rQlsW8668UShWSrwguIxQFFgn24k7gCZ-c8-odScEeiiexKK-Hs-Xii2KQJat3eSrQSSg-swjJlqzNIHhGHynEa2-5RJOnbQPBunaF57RkvOyDnFFFY5-kHZ-GCxhT9[2] Sigma-Aldrich. "Chloromethyl methyl ether MOM chloride." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgTMUZPOjAdbu-dm3JXGkJgIAzUbhbtfLvMZZtjwK-OUqZLFn-RQFkjrFBdkbjGP4ZqFVYW-62PDuDlIBAvvtr5o5EKbhIqCQk2UtmXIgbpiYWVv44PcwMdAHgBgZDo4TGrGr6L0dFHzC-vWbqJev5in-UXA==[5] National Institutes of Health (PMC). "Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOhj9lIxtTU37iH1RAv3JkXaA-AVMf_0R2Mcg5IAsuZlZpARa0xdSdxB00Mx0nI246PUCjz8tBIOyJ4zOFT_XQqG3KFYZfW3Ab3qpOdxqwNqLXNzZ06OkVsXJlSuKoQqBywbgi4ZMV1GungB4=
Sources
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- 4. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rvrlabs.com [rvrlabs.com]
(Chloromethoxy)benzene vs. MEM chloride for hydroxyl protection
Advanced Hydroxyl Protection: A Comparative Guide to (Chloromethoxy)benzene (BOM-Cl) vs. MEM Chloride
In the orchestration of complex, multi-step organic synthesis, the strategic selection of protecting groups is paramount. For hydroxyl functionalities, acetal-type protecting groups such as the benzyloxymethyl (BOM) and 2-methoxyethoxymethyl (MEM) ethers offer robust stability profiles under basic and nucleophilic conditions[1]. However, their orthogonal deprotection pathways dictate their specific utility in drug development and total synthesis. This guide provides a rigorous, data-driven comparison of (chloromethoxy)benzene (BOM chloride) and MEM chloride, detailing their mechanistic behaviors, stability profiles, and validated experimental protocols.
Mechanistic & Structural Analysis
The MEM Ether (2-Methoxyethoxymethyl)
The MEM group (
Mechanism of MEM ether deprotection via bidentate Lewis acid chelation.
The BOM Ether (Benzyloxymethyl)
The BOM group (
Deprotection pathway of BOM ether via catalytic hydrogenolysis.
Comparative Performance Data
When designing a synthetic route, the stability of the protecting group against various reaction conditions dictates the choice between BOM and MEM. Table 1 summarizes their comparative stability profiles.
Table 1: Stability Profile Comparison of BOM vs. MEM Ethers
| Reaction Condition | BOM Ether | MEM Ether | Strategic Implication |
| Strong Base (e.g., NaH, LDA) | Highly Stable | Highly Stable | Both survive aggressive enolate alkylations. |
| Organometallics (Grignard, RLi) | Stable | Stable | Both tolerate nucleophilic additions to adjacent carbonyls. |
| Mild Protic Acid (e.g., AcOH) | Stable | Stable | Safe during standard acidic workups. |
| Strong Protic Acid (e.g., TFA, HCl) | Cleaved | Cleaved | Neither is suitable if harsh acidic conditions are required downstream. |
| Lewis Acids (e.g., | Stable (Mostly) | Cleaved (Rapidly) | MEM is chosen when orthogonal deprotection via Lewis acids is needed. |
| Catalytic Hydrogenolysis ( | Cleaved | Stable | BOM is chosen for late-stage global deprotection alongside benzyl ethers. |
| Oxidation (e.g., Swern, Dess-Martin) | Stable | Stable | Both tolerate primary/secondary alcohol oxidations elsewhere in the molecule. |
Strategic Applications in Total Synthesis
-
When to Choose BOM: BOM is the premier choice when the target molecule contains acid-sensitive functional groups (like epoxides, highly substituted silyl ethers, or delicate acetals) that would not survive the Lewis acidic conditions required for MEM removal[3]. It is ideal when late-stage global deprotection via hydrogenolysis is planned.
-
When to Choose MEM: MEM is favored when the molecule contains reducible functionalities (e.g., alkenes, alkynes, or native benzyl ethers) that would be destroyed by the
/Pd/C conditions used to remove BOM. The ability to use allows for the unmasking of the alcohol without affecting easily reducible groups[5].
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that causality is understood at each step to troubleshoot potential synthetic bottlenecks.
Protocol 1: General Installation of BOM or MEM Ethers
The installation follows a standard nucleophilic substitution pathway. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, thereby avoiding unwanted side reactions with the highly electrophilic alkylating agents[6].
-
Preparation: Dissolve the starting alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Base Addition: Add DIPEA (1.5 - 2.0 equiv) and stir for 10 minutes at
[6]. -
Alkylation: Dropwise, add either BOM chloride or MEM chloride (1.2 - 1.5 equiv). (Caution: Both reagents are potent alkylating agents and potential carcinogens; handle strictly within a fume hood.)
-
Validation: Warm the reaction to room temperature. Monitor via TLC (using a hexane/ethyl acetate eluent system). Visualize with
-anisaldehyde stain, as aliphatic acetals do not absorb UV light. -
Workup: Quench with saturated aqueous
, extract with DCM, dry over anhydrous , and concentrate under reduced pressure.
Protocol 2: Selective Deprotection of BOM Ether (Catalytic Hydrogenolysis)
-
Preparation: Dissolve the BOM-protected substrate in degassed methanol or ethanol (0.1 M)[4].
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%) under a blanket of nitrogen[4].
-
Reaction: Purge the reaction flask with hydrogen gas and maintain an
atmosphere (via balloon for standard substrates, or a Parr shaker at 60 psi for sterically hindered environments). -
Validation: Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Safety note: Do not let the filter cake dry out completely, as Pd/C is pyrophoric and can ignite in air.) Concentrate the filtrate to yield the deprotected alcohol[4].
Protocol 3: Selective Deprotection of MEM Ether via Lewis Acid ( )
A large excess of zinc bromide is required to drive the bidentate chelation equilibrium forward, ensuring complete cleavage[5][7].
-
Preparation: Dissolve the MEM-protected substrate in anhydrous DCM (0.1 M).
-
Lewis Acid Addition: Add anhydrous Zinc Bromide (
) (5.0 - 10.0 equiv)[5]. -
Reaction: Stir the mixture at room temperature for 12–48 hours. Troubleshooting: If the substrate chelates the zinc reagent without undergoing deprotection, modify the conditions by adding two molar equivalents of ethereal hydrogen chloride to form a more reactive tetrahalozincate reagent[7].
-
Validation: Monitor by TLC until the MEM-adduct is fully consumed.
-
Workup: Quench the reaction with saturated aqueous
and stir vigorously for 1 hour to break up zinc emulsions. Extract with ethyl acetate, wash with brine, dry over , and purify via flash chromatography[5].
References
-
Greene's Protective Groups in Organic Synthesis, 4th Edition - Wiley. 1
-
Methoxymethyl ether - Wikipedia. 6
-
MEM Protecting Group: MEM Protection & Deprotection Mechanism - Total Synthesis.2
-
Benzyl Chloromethyl Ether: A Comprehensive Technical Guide to Safe Handling, Storage, and Application - BenchChem. 4
-
(iii) NMR Data for Methoxymethyl Ethers bH - Thieme-Connect. 7
-
WO2013148324A1 - Anti-cancer polyketide compounds - Google Patents. 5
Sources
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- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Synthesis of (Chloromethoxy)benzene and Dimethoxymethane for Research and Development
In the landscape of chemical synthesis, the choice of reagents and protocols is paramount to achieving desired outcomes in terms of yield, purity, and safety. This guide provides an in-depth, objective comparison of the synthetic protocols for two valuable chemical intermediates: (Chloromethoxy)benzene and Dimethoxymethane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemistry, details experimental procedures, and presents a critical evaluation of their respective performance based on experimental data.
Introduction: Two Reagents, Distinct Applications
(Chloromethoxy)benzene, often encountered as a mixture of its ortho and para isomers, is a versatile reagent in organic synthesis. The presence of the reactive chloromethyl group ortho or para to the activating methoxy group makes it a valuable precursor for the introduction of a methoxybenzyl moiety. This is particularly relevant in the synthesis of pharmaceuticals and other complex organic molecules where this group can serve as a protecting group or a key structural element.
Dimethoxymethane (DMM), also known as methylal, is a widely used solvent and reagent. Its utility spans various industries, including paints, perfumes, and pharmaceuticals.[1] In organic synthesis, it serves as a source of formaldehyde and as a protecting group for alcohols.[1] Furthermore, DMM is gaining attention as a clean fuel additive.[2][3][4]
This guide will dissect the common synthetic routes to these two compounds, offering a comparative analysis to inform protocol selection in a research and development setting.
Synthesis of (Chloromethoxy)benzene: The Blanc-Quelet Reaction
The most prevalent method for synthesizing (chloromethoxy)benzene is the chloromethylation of anisole, a classic example of the Blanc-Quelet reaction.[5][6] This electrophilic aromatic substitution involves the reaction of an aromatic compound with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride.[6][7]
Reaction Mechanism
The reaction proceeds through the activation of formaldehyde by the acidic conditions, generating a highly electrophilic species. The electron-rich anisole ring then attacks this electrophile, leading to the formation of a hydroxymethyl intermediate. Subsequent reaction with hydrogen chloride converts the hydroxyl group into a chloride, yielding the final product. The methoxy group of anisole is an ortho, para-directing group, leading to the formation of a mixture of 2-(chloromethoxy)benzene and 4-(chloromethoxy)benzene.
Caption: Synthetic workflow for (Chloromethoxy)benzene.
Experimental Protocol: Chloromethylation of Anisole
This protocol is a representative example based on established procedures.[8][9]
Materials:
-
Anisole
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, catalyst)
-
Benzene (or other suitable solvent)
-
Saturated Calcium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of anisole in benzene is cooled in an ice bath.
-
The solution is saturated with gaseous hydrogen chloride.
-
Paraformaldehyde is added portion-wise to the stirred solution, maintaining the low temperature.
-
The reaction mixture is then allowed to warm to a specified temperature (e.g., 45°C) and stirred for several hours while maintaining a slow stream of hydrogen chloride gas.
-
After the reaction is complete, the mixture is cooled, and the aqueous layer is separated.
-
The organic layer is washed multiple times with a saturated calcium chloride solution and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Safety Precaution: Chloromethylation reactions are known to produce the highly carcinogenic byproduct bis(chloromethyl) ether.[6][10] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Yield and Purity Considerations
A significant challenge in the synthesis of (chloromethoxy)benzene is achieving high yields of a single isomer. The reaction typically produces a mixture of the ortho and para products, with the para isomer being the major component. The formation of diarylmethane byproducts, resulting from the reaction of the product with another molecule of anisole, is also a common side reaction, especially at higher temperatures.[6]
The separation of the ortho and para isomers can be challenging due to their similar boiling points.[11] Fractional distillation under reduced pressure is the most common purification method.
Synthesis of Dimethoxymethane: A High-Yield Acetalization
Dimethoxymethane is synthesized through the acid-catalyzed reaction of formaldehyde with methanol.[1] This reaction is a classic example of acetal formation. Industrially, it is often produced in a two-step process where methanol is first oxidized to formaldehyde, which is then reacted with excess methanol.[2][3][4]
Reaction Mechanism
The mechanism involves the protonation of the formaldehyde carbonyl group by an acid catalyst, which increases its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon to form a hemiacetal intermediate. The hydroxyl group of the hemiacetal is then protonated and eliminated as water, forming a resonance-stabilized carbocation. A second molecule of methanol attacks this carbocation to yield the protonated acetal, which then deprotonates to give the final product, dimethoxymethane.[2]
Caption: Synthetic workflow for Dimethoxymethane.
Experimental Protocol: Acid-Catalyzed Acetalization
This protocol is a representative laboratory-scale synthesis.
Materials:
-
Methanol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (or other acid catalyst, e.g., Amberlyst 15 resin)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
A mixture of methanol and paraformaldehyde is prepared in a reaction flask.
-
Anhydrous hydrogen chloride is introduced to the mixture to act as a catalyst.
-
The mixture is heated under reflux for a specified period.
-
After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution.
-
The product, dimethoxymethane, is isolated by fractional distillation.
Yield and Purity Considerations
The synthesis of dimethoxymethane is generally a high-yielding process. By using an excess of methanol and efficiently removing the water formed during the reaction, the equilibrium can be shifted towards the product side, leading to very high conversions. In industrial settings, reactive distillation is often employed to achieve formaldehyde conversions of up to 99.6%.[2] The primary impurity is typically unreacted methanol, which can be readily removed by distillation due to the low boiling point of dimethoxymethane (42 °C).
Comparative Analysis: (Chloromethoxy)benzene vs. Dimethoxymethane Protocols
| Feature | (Chloromethoxy)benzene Synthesis | Dimethoxymethane Synthesis |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Addition (Acetalization) |
| Primary Starting Materials | Anisole, Formaldehyde, Hydrogen Chloride | Methanol, Formaldehyde |
| Catalyst | Lewis Acid (e.g., ZnCl₂) or strong protic acid | Acid Catalyst (e.g., HCl, Amberlyst 15) |
| Typical Reported Yield | Moderate to Good (e.g., 65.7% for p-isomer, often as a mixture of isomers)[9] | High to Excellent (up to 99.6% conversion)[2] |
| Product Purity & Separation | Mixture of ortho and para isomers, often with diarylmethane byproducts. Separation by fractional distillation can be challenging.[11] | Generally high purity after distillation. The main impurity is unreacted methanol, which is easily separated. |
| Key Safety Concern | Formation of highly carcinogenic bis(chloromethyl) ether byproduct.[6][10] | Dimethoxymethane is flammable. |
| Reaction Conditions | Often requires anhydrous conditions and careful temperature control to minimize side reactions. | Can be performed under reflux conditions; reactive distillation is used for optimal industrial yields. |
Conclusion and Recommendations
The choice between synthesizing (chloromethoxy)benzene and dimethoxymethane is fundamentally driven by the intended application. However, a comparison of their synthetic protocols reveals significant differences in terms of yield, purity, and safety.
The synthesis of dimethoxymethane is a robust and high-yielding process. The reaction mechanism is straightforward, and the purification of the final product is generally simple. For applications requiring a reliable and efficient synthesis of a formaldehyde equivalent or a protecting group, the protocol for dimethoxymethane is clearly superior in terms of process performance.
In contrast, the synthesis of (chloromethoxy)benzene via the Blanc-Quelet reaction presents several challenges. The formation of isomeric mixtures and diarylmethane byproducts often leads to lower isolated yields of the desired product. Furthermore, the purification process can be complex. Critically, the potential formation of the highly carcinogenic bis(chloromethyl) ether necessitates stringent safety protocols.
For researchers and drug development professionals, the following recommendations are offered:
-
For applications requiring a methoxybenzylating agent: Carefully consider the necessity of synthesizing (chloromethoxy)benzene in-house versus purchasing it from a commercial supplier, given the safety risks and purification challenges. If synthesis is necessary, scrupulous adherence to safety protocols is non-negotiable.
-
For applications requiring a formaldehyde source or a simple acetal: The synthesis of dimethoxymethane is a highly efficient and recommended laboratory procedure. Its high yield and ease of purification make it an attractive option.
Ultimately, a thorough understanding of the chemistry, potential hazards, and expected outcomes of each protocol is essential for making an informed decision that aligns with the goals and safety standards of the research or development project.
References
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Y. Li, H. Wang, L. Li, et al., "Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism," ACS Catalysis, 2021. [Link]
-
J. Wang, Y. Li, W. Hu, et al., "A review on direct synthesis of dimethoxymethane," RSC Advances, 2018. [Link]
-
M. Capron, F. Dumeignil, "One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts," Catalysis Science & Technology, 2016. [Link]
-
Ataman Kimya, "METHYLAL." [Link]
-
European Patent Office, "An efficient and environment friendly process for chloromethylation of substituted benzenes," EP 388734 B1, 2022. [Link]
- Google Patents, "An efficient and environment friendly process for chloromethylation of substituted benzenes," WO 2020/250018 A1, 2020.
-
Durham E-Theses, "New studies in aromatic chloromethylation," 1989. [Link]
-
R. C. Fuson, C. H. McKeever, "Chloromethylation of Aromatic Compounds," Organic Reactions, 1942. [Link]
-
Wikipedia, "Blanc chloromethylation." [Link]
-
V. K. Tandon, "Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound," The Journal of Organic Chemistry, 2008. [Link]
-
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-
PTC Organics, Inc., "Chloromethylation Catalyzed by Quat Salts." [Link]
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-
ResearchGate, "How are the ortho and para positions of benzene separated?," 2013. [Link]
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Orthogonal protecting group strategies with (Chloromethoxy)benzene
Orthogonal Protecting Group Strategies: A Comparative Guide to (Chloromethoxy)benzene (BOM-Cl)
(Chloromethoxy)benzene , widely known in synthetic chemistry as benzyl chloromethyl ether (BOM-Cl) , is a highly versatile electrophilic reagent used to install the benzyloxymethyl (BOM) protecting group on alcohols, phenols, thiols, and amines 1[1]. In the landscape of complex organic synthesis—ranging from natural product total synthesis to solid-phase peptide synthesis—the BOM group offers a unique reactivity profile. It effectively bridges the chemical space between standard benzyl (Bn) ethers and methoxymethyl (MOM) acetals, providing synthetic chemists with a powerful tool for orthogonal deprotection strategies.
Mechanistic Logic of BOM Protection and Deprotection
The structural logic of the BOM group lies in its hybrid nature: it is simultaneously a benzyl ether and a formaldehyde acetal.
-
Installation (Electrophilic Attack): BOM-Cl reacts via an
continuum. The adjacent oxygen atom stabilizes the developing positive charge on the chloromethyl carbon, forming a highly electrophilic oxonium intermediate. Nucleophiles (like hydroxyl groups) attack this center rapidly in the presence of a non-nucleophilic base. -
Cleavage (Dual Modality): The true value of BOM lies in its cleavage. Because it contains a benzyl moiety, it is readily cleaved by catalytic hydrogenolysis (
, Pd/C), releasing toluene and formaldehyde. However, because it is also an acetal, it can be cleaved by strong Lewis acids (e.g., ) or strong Brønsted acids. Crucially, BOM is significantly more stable to mild aqueous acids than MOM or MEM groups, allowing for the selective removal of MOM in the presence of BOM 2[2].
Comparative Analysis: BOM vs. Alternative Protecting Groups
To design a successful orthogonal protecting group strategy, one must exploit the differential reactivities of various masking groups. Table 1 summarizes the performance of BOM relative to its primary alternatives.
Table 1: Comparative Stability and Cleavage of Common Ether/Acetal Protecting Groups
| Protecting Group | Abbr. | Reagent | Stability Profile | Primary Cleavage Conditions | Orthogonality Highlight |
| Benzyloxymethyl | BOM | BOM-Cl | Base, mild acid, fluoride | Cleaved by | |
| Methoxymethyl | MOM | MOM-Cl | Base, | Mild Acid (e.g., HCl/MeOH, PPTS) | Cleaved by mild acid; completely stable to hydrogenolysis. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Base, mild acid, | Fluoride (TBAF); Strong Acid | Cleaved by |
| Benzyl | Bn | Bn-Br | Base, mild/moderate acid | Harder to cleave with Lewis acids compared to BOM. | |
| p-Methoxybenzyl | PMB | PMB-Cl | Base, fluoride | Oxidation (DDQ); Mild Acid | Cleaved oxidatively; orthogonal to BOM and Bn. |
Application in Peptide Synthesis
Beyond carbohydrate and natural product chemistry, BOM is heavily utilized in Boc-solid phase peptide synthesis (SPPS). The imidazole side chain of Histidine is highly prone to racemization and side-chain acylation. Protection as Boc-His(Bom)-OH prevents these side reactions. The BOM group on the N-
Orthogonal Strategy Workflow
The true power of BOM is realized in multi-protected substrates. The diagram below illustrates a theoretical intermediate bearing BOM, SEM, and MOM groups, demonstrating how each can be selectively removed without disturbing the others.
Orthogonal cleavage pathways demonstrating the selective deprotection of BOM, SEM, and MOM.
Experimental Protocols: Self-Validating Workflows
Safety Note: BOM-Cl is a known alkylating agent and suspected carcinogen. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.
Protocol 1: Installation of the BOM Protecting Group
Objective: Protect a primary or secondary alcohol. Causality & Logic: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to prevent the alkylation of the base itself. Tetrabutylammonium iodide (TBAI) is added in catalytic amounts to convert BOM-Cl to BOM-I in situ via the Finkelstein reaction; BOM-I is significantly more electrophilic, accelerating the reaction and driving it to completion at milder temperatures.
-
Preparation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous
(0.2 M) under an inert argon atmosphere. -
Base Addition: Add DIPEA (2.5 equiv) via syringe. Stir for 5 minutes at 0 °C.
-
Catalyst Addition: Add TBAI (0.1 equiv).
-
Reagent Addition: Dropwise add BOM-Cl (1.5 equiv).
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The formation of a less polar spot (higher
) indicates successful BOM etherification.
-
-
Quenching: Once complete (typically 2–4 hours at room temperature), quench the reaction with saturated aqueous
. This neutralizes the excess base and destroys unreacted BOM-Cl. -
Workup: Extract with
, wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash column chromatography.
Protocol 2: Selective Deprotection of BOM via Hydrogenolysis
Objective: Cleave the BOM group while preserving acid-labile (MOM) and fluoride-labile (SEM) groups. Causality & Logic: Palladium on carbon (Pd/C) catalyzes the insertion of hydrogen across the benzylic C-O bond. Ethyl acetate (EtOAc) or Ethanol (EtOH) is used as the solvent; halogenated solvents must be strictly avoided as they can poison the palladium catalyst and halt the catalytic cycle.
-
Preparation: Dissolve the BOM-protected substrate (1.0 equiv) in EtOAc or EtOH (0.1 M) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10–20% w/w relative to the substrate).
-
Caution: Pd/C is pyrophoric; add under a gentle blanket of argon.
-
-
Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (
) three times using a hydrogen balloon to ensure a pure reductive atmosphere. -
Reaction: Stir vigorously at room temperature under a positive pressure of
.-
Self-Validation: Monitor via TLC. The reaction is complete when the starting material is entirely consumed (typically 1–12 hours, depending on steric hindrance).
-
-
Filtration: Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc to ensure full product recovery.
-
Concentration: Concentrate the filtrate in vacuo to yield the deprotected alcohol.
References
- (Benzyloxy)
- Protecting Groups: An Overview Thieme-Connect URL
- Peptide.
Sources
Mass spectrometry analysis to verify (Chloromethoxy)benzene reaction products
An In-Depth Guide to the Mass Spectrometry Analysis of (Chloromethoxy)benzene Reaction Products
Introduction: Beyond Synthesis, The Imperative of Verification
(Chloromethoxy)benzene, a versatile reagent and key intermediate in organic synthesis, finds application in the introduction of the benzyloxymethyl (BOM) protecting group and in the synthesis of more complex molecules. Its synthesis, commonly achieved through the reaction of an alcohol, an aldehyde, and a hydrogen halide, appears straightforward on paper. However, the reality of chemical synthesis is often complicated by a spectrum of potential side reactions, leading to a mixture of products. For researchers, scientists, and drug development professionals, unequivocally verifying the structure of the target molecule and identifying impurities is not just a matter of good practice—it is a cornerstone of chemical purity, reaction optimization, and, ultimately, the safety and efficacy of the end product.
This guide provides a comprehensive, in-depth comparison of mass spectrometry-based approaches for the analysis and verification of (Chloromethoxy)benzene reaction products. We move beyond a simple recitation of protocols to explain the causality behind experimental choices, offering a self-validating framework for analysis. By integrating established principles with practical, field-proven insights, this document serves as a technical resource for ensuring the integrity of your synthetic outcomes.
The Synthetic Landscape: Expected Products and Potential Contaminants
A prevalent method for synthesizing (Chloromethoxy)benzene involves the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride.[1] While the desired outcome is the formation of the target ether, several other species can be generated, necessitating a robust analytical method to differentiate them.
-
Target Product: (Chloromethoxy)benzene (C₇H₇ClO)
-
Starting Materials: Benzyl alcohol, Paraformaldehyde (or formaldehyde), Hydrogen Chloride
-
Plausible Side-Products & Impurities:
-
Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol under acidic conditions.
-
Bis(chloromethyl) Ether: A highly carcinogenic byproduct that can form from formaldehyde and HCl. Its detection is critical for safety.
-
Di(p-chloromethylphenyl)methane: Resulting from the chloromethylation of the benzyl chloride product itself.[2]
-
Benzyl Chloride: Can be formed from benzyl alcohol and HCl.
-
Over-chlorinated Species: Further reaction on the aromatic ring, though less likely under controlled conditions.[3][4]
-
Hydrolysis Products: Reaction of (Chloromethoxy)benzene with any residual water can yield benzyl alcohol and formaldehyde.[5][6]
-
Comparative Analysis of Mass Spectrometry Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing the volatile and semi-volatile compounds expected in a (Chloromethoxy)benzene reaction mixture.[7][8] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Ionization Methods: Hard vs. Soft Approaches
The choice of ionization technique fundamentally dictates the type of information obtained from the mass spectrometer.
-
Electron Ionization (EI): This is the workhorse "hard" ionization technique. High-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner.[9]
-
Advantages: Creates a rich, detailed fragmentation pattern that serves as a molecular "fingerprint," which is excellent for structural elucidation and library matching.
-
Disadvantages: The molecular ion (M+) peak can be weak or entirely absent for some compounds, like ethers, making the determination of molecular weight challenging.[10][11]
-
Applicability: EI is the standard and most effective method for identifying (Chloromethoxy)benzene and its likely byproducts through their characteristic fragments.
-
-
Chemical Ionization (CI): A "soft" ionization technique where a reagent gas (e.g., methane) is first ionized. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer.
-
Advantages: Imparts less energy to the analyte, resulting in minimal fragmentation and a prominent protonated molecule peak ([M+H]+). This is invaluable for confirming the molecular weight of the parent compound.[12]
-
Disadvantages: Provides very little structural information from fragmentation.
-
Applicability: Best used as a complementary technique to EI when the molecular ion is ambiguous or absent in the EI spectrum.
-
Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol provides a detailed methodology for the analysis of a crude (Chloromethoxy)benzene reaction mixture.
Sample Preparation
The goal is to prepare a clean, dilute sample suitable for GC-MS injection.
-
Reaction Quenching: Once the reaction is deemed complete, cool the mixture in an ice bath.
-
Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent immiscible with water, such as dichloromethane or diethyl ether.
-
Washing: Gently shake the funnel, venting frequently. Allow the layers to separate. Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize excess acid) and then with brine (saturated NaCl solution).
-
Drying: Drain the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate to remove residual water.[3]
-
Filtration & Dilution: Filter the dried organic solution to remove the drying agent. Dilute an aliquot of the filtrate with the same solvent to a final concentration of approximately 0.1-1 mg/mL.[13] Filtering through a 0.22 µm syringe filter is recommended.[13]
GC-MS Instrumental Parameters
These parameters are a robust starting point and can be optimized for specific instruments.[8][14]
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | Non-polar capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane) | Provides excellent separation for aromatic and chlorinated compounds based on boiling point. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for the relatively concentrated components. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates volatile starting materials from higher-boiling products and byproducts. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To generate characteristic, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and comparison with spectral libraries (e.g., NIST). |
| Mass Range | m/z 40-450 | Covers the expected mass range of all potential products and their fragments. |
| Source Temperature | 230 °C | Standard temperature to maintain analytes in the gas phase without degradation. |
Visualizing the Analytical Workflow
The following diagram outlines the logical progression from the initial chemical reaction to the final verification of the products.
Caption: Workflow for the synthesis and GC-MS verification of (Chloromethoxy)benzene.
Data Interpretation: From Spectra to Structure
Successful verification hinges on the systematic analysis of the GC chromatogram and the mass spectrum of each peak.
Identifying (Chloromethoxy)benzene
-
Retention Time: Compare the retention time of the major peak in your sample to that of a certified reference standard of (Chloromethoxy)benzene run under identical conditions.
-
Molecular Ion (M+): The molecular weight of C₇H₇³⁵ClO is 142.0 g/mol . Look for a molecular ion peak at m/z 142 .
-
Isotope Pattern: Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), you must observe a corresponding M+2 peak at m/z 144 with approximately one-third the intensity of the m/z 142 peak.[15] This is a definitive marker for a compound containing a single chlorine atom.
-
Fragmentation Pattern: Aromatic ethers exhibit characteristic fragmentation.[10][16] The EI mass spectrum of (Chloromethoxy)benzene is expected to show key fragment ions.
Visualizing the Fragmentation Pathway
The fragmentation of (Chloromethoxy)benzene provides a structural fingerprint.
Caption: Key EI fragmentation pathways for (Chloromethoxy)benzene.
Comparative Data for Product Verification
The table below summarizes the expected mass spectral data for the target product and key potential side-products, providing a clear guide for comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected M+ (m/z) | Key Fragment Ions (m/z) & Notes |
| (Chloromethoxy)benzene | C₇H₇ClO | 142.58 | 142, 144 | 93 ([M-CH₂Cl]⁺), 77 ([C₆H₅]⁺), 65 ([C₅H₅]⁺), 49/51 ([CH₂Cl]⁺). Look for 3:1 isotope ratio.[15][16] |
| Benzyl Alcohol | C₇H₈O | 108.14 | 108 | 107 ([M-H]⁺), 91 ([C₇H₇]⁺, tropylium ion), 79 , 77 . |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | 198 | 91 ([C₇H₇]⁺, tropylium ion, often the base peak), 107 , 77 . Molecular ion may be weak.[10] |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 126, 128 | 91 ([C₇H₇]⁺, tropylium ion, base peak), 126/128 (M+). Look for 3:1 isotope ratio. |
| Bis(chloromethyl) Ether | C₂H₄Cl₂O | 114.96 | 114, 116, 118 | 79/81 ([M-Cl]⁺), 49/51 ([CH₂Cl]⁺). Look for characteristic two-chlorine isotope pattern. |
Conclusion: Ensuring Synthetic Fidelity through Rigorous Analysis
The synthesis of (Chloromethoxy)benzene, while common, is not without its analytical challenges. A successful outcome is not merely the generation of the desired product but the confident confirmation of its identity and purity. This guide has established that Gas Chromatography-Mass Spectrometry, particularly with Electron Ionization, provides the most robust and informative platform for this verification. By understanding the potential synthetic byproducts and their distinct mass spectral signatures, researchers can move beyond simple detection to a comprehensive characterization of their reaction mixture. The application of the detailed protocols and data interpretation frameworks presented here will empower scientists to ensure the integrity of their results, optimize reaction conditions, and proceed with confidence in their downstream applications.
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18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link].
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What happens when chloromethyl benzene reacts with water at 373K? (2023, February 2). Quora. Retrieved from [Link].
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-
benzyl chloromethyl ether. (n.d.). Organic Syntheses Procedure. Retrieved from [Link].
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PREPARATION OF POLY (CHLOROMETHYL) BENZENES. (2025, August 6). ResearchGate. Retrieved from [Link].
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- The chloromethylation of an aromatic or heteroaromatic ring is of great importance. (n.d.).
-
Aromatic substitution. XXXVIII. Chloromethylation of benzene and alkylbenzenes... (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link].
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halogenation of benzene and methylbenzene. (2023, January 15). Chemguide. Retrieved from [Link].
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Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773. (n.d.). PubChem - NIH. Retrieved from [Link].
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-
Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. (2024, March 1). PubMed. Retrieved from [Link].
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-
Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts | Request PDF. (n.d.). ResearchGate. Retrieved from [Link].
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020, June 16). Agilent. Retrieved from [Link].
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Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (2025, May 15). MDPI. Retrieved from [Link].
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Green Chemistry Metrics and Alternatives for Reactions Involving (Chloromethoxy)benzene
Executive Summary
(Chloromethoxy)benzene, widely known as chloromethyl phenyl ether, is a highly reactive
Mechanistic Causality: The Reactivity-Toxicity Paradox
The synthetic utility of (chloromethoxy)benzene stems from the exact mechanistic feature that makes it hazardous. In nucleophilic substitution reactions (S
Consequently, the solvolysis rate of chloromethyl phenyl ether is accelerated by a factor of approximately
Comparative Green Chemistry Metrics
To objectively evaluate (chloromethoxy)benzene, we compare it against two alternative hydroxyl-protecting methodologies commonly used in pharmaceutical development:
-
DHP (3,4-Dihydro-2H-pyran) : Forms a tetrahydropyranyl (THP) ether via an electrophilic addition reaction.
-
DMSO/Ac
O (Pummerer-type) : Forms a methoxythiomethyl (MTM) ether.
Table 1: Quantitative Comparison of Green Chemistry Metrics
| Metric / Feature | (Chloromethoxy)benzene (Traditional) | DHP / THP Ether (Green Alternative) | DMSO/Ac |
| Reaction Type | Substitution (S | Electrophilic Addition | Pummerer Rearrangement |
| Atom Economy (AE) | ~72% (Generates HCl waste) | 100% (No byproducts) | ~65% (Generates AcOH waste) |
| Process Mass Intensity (PMI) | High (>30) due to chlorinated solvents and aqueous workups | Low (<5) under solvent-free or minimal-solvent conditions | Moderate (~15) |
| E-factor | 15 - 50 (High aqueous/solvent waste) | < 2 (Catalytic, recyclable) | 5 - 15 |
| Toxicity Profile | High (Alkylating agent, carcinogen risk) | Low (Benign reagents) | Moderate (Odor, mild toxicity) |
| Catalyst Requirement | Stoichiometric base (e.g., DIPEA, NaH) | Catalytic solid acid (e.g., Amberlyst-15) | None (Reagents act as solvent/reactant) |
Workflow & Decision Logic
When designing a synthetic route, the choice of protecting group must balance chemical stability requirements with green chemistry principles. The following decision tree outlines the logical selection process for minimizing environmental impact.
Figure 1: Decision matrix for selecting hydroxyl protecting groups based on green chemistry metrics.
Self-Validating Experimental Protocol: Greener THP Protection
To eliminate the use of (chloromethoxy)benzene while maintaining high yields, the following protocol utilizes 3,4-Dihydro-2H-pyran (DHP) with a recyclable Amberlyst-15 solid acid catalyst. This system is designed to be self-validating: the physical state of the catalyst allows for visual confirmation of separation, and mass balance calculations directly validate the E-factor.
Materials:
-
Substrate: Phenol or primary alcohol (10.0 mmol)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (12.0 mmol, 1.2 equiv)
-
Catalyst: Amberlyst-15 dry resin (50 mg, ~0.24 meq H
) -
Solvent: Ethyl acetate (EtOAc) (5.0 mL)
Step-by-Step Methodology & Causality:
-
Preparation & Initiation : In a 25 mL round-bottom flask, dissolve the substrate (10.0 mmol) in EtOAc (5.0 mL). Add the Amberlyst-15 resin, followed by the dropwise addition of DHP (12.0 mmol).
-
Causality: EtOAc is selected as a Class 3 (low toxicity) solvent, replacing hazardous chlorinated solvents like dichloromethane. The dropwise addition controls the exothermic electrophilic addition of the alcohol to the protonated oxocarbenium intermediate generated from DHP, preventing unwanted DHP oligomerization.
-
-
Reaction Monitoring (Self-Validation) : Stir the mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2) every 15 minutes.
-
Causality: The reaction is typically complete within 30-60 minutes. The complete disappearance of the starting material spot validates the catalytic turnover and efficacy of the solid acid.
-
-
Catalyst Recovery : Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin with 2.0 mL of EtOAc.
-
Causality: Utilizing heterogeneous catalysis allows for quantitative recovery of the acid without an aqueous workup. This directly reduces the Process Mass Intensity (PMI) and eliminates the need for base quenching (which would generate stoichiometric salt waste).
-
-
Concentration & Mass Balance : Concentrate the filtrate under reduced pressure. Weigh the crude product.
-
Causality: Because the Atom Economy (AE) is 100% and no aqueous wash is performed, the crude mass should theoretically equal the sum of the substrate and DHP masses (minus the evaporated excess DHP). A crude yield of >95% validates the efficiency of the atom-economical process.
-
-
Catalyst Regeneration : Wash the recovered resin with methanol, dry under vacuum, and store for the next cycle.
-
Causality: The reusability of the catalyst further drives down the E-factor over multiple synthetic campaigns, establishing a highly sustainable lifecycle.
-
Conclusion
While (chloromethoxy)benzene offers unparalleled reactivity due to its oxocarbenium-stabilized transition state, its severe toxicity and poor green chemistry metrics (high E-factor, low atom economy, generation of stoichiometric salt waste) make it suboptimal for modern drug development. Transitioning to 100% atom-economical addition reactions, such as THP protection using recyclable solid acids, drastically reduces PMI and eliminates carcinogenic risks without sacrificing synthetic efficacy.
References
-
Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Nucleophilic Substitution and Elimination Reactions (Problems) Source: Chemistry LibreTexts - Basic Principles of Organic Chemistry (Roberts and Caserio) URL:[Link]
Kinetic Studies of Alcohol Protection: A Comparative Guide to (Chloromethoxy)benzene (BOM-Cl) and Alkoxymethyl Alternatives
Executive Summary
In advanced organic synthesis and drug development, the protection of hydroxyl groups is a critical transformation. (Chloromethoxy)benzene, commonly referred to as benzyl chloromethyl ether (BOM-Cl), is a highly valuable reagent for introducing the benzyloxymethyl (BOM) protecting group[1]. While methoxymethyl chloride (MOM-Cl) is frequently used as a default, BOM-Cl provides a critical strategic advantage: it allows for orthogonal deprotection via hydrogenolysis, preserving acid-labile functionalities elsewhere in the molecule[1].
This guide objectively compares the kinetic performance of BOM-Cl against alternative alkoxymethylating agents (MOM-Cl and SEM-Cl) and provides self-validating experimental protocols designed for strict kinetic control.
Mechanistic Causality: The Kinetics of Alkoxymethylation
The alkylation of an alcohol with a chloromethyl ether proceeds via a bimolecular nucleophilic substitution (
-
Nucleophilicity of the Alcohol: Deprotonation by a base forms a highly nucleophilic alkoxide, which attacks the electrophilic methylene carbon of the reagent[2].
-
Steric Hindrance at the Electrophile: The lone pairs on the ether oxygen of BOM-Cl assist in the departure of the chloride ion, creating a highly reactive electrophilic center[3]. However, the bulky benzyl group of BOM-Cl introduces significant steric hindrance at the transition state compared to the smaller methyl group of MOM-Cl.
Consequently, BOM-Cl reacts slower than MOM-Cl but faster than the even bulkier SEM-Cl. This kinetic difference can be exploited to achieve regioselective protection of primary alcohols over secondary alcohols in complex polyol substrates by controlling temperature and reaction time[1].
Comparative Kinetic Performance
The following table summarizes the relative kinetic data for the protection of alcohols using various alkoxymethyl chlorides.
| Protecting Group Reagent | Substrate Sterics | Base System | Relative Reaction Rate ( | Typical Time to >95% Conversion (0 °C to RT) | Cleavage Orthogonality |
| MOM-Cl | Primary (1°) | DIPEA | 1.00 (Baseline) | 1 - 2 h | Acid-labile (e.g., HCl) |
| BOM-Cl | Primary (1°) | DIPEA | ~0.65 | 2 - 4 h | Hydrogenolysis (Pd/C) or Acid[1] |
| SEM-Cl | Primary (1°) | DIPEA | ~0.40 | 4 - 6 h | Fluoride-labile (TBAF)[4] |
| MOM-Cl | Secondary (2°) | NaH | ~0.25 | 4 - 8 h | Acid-labile |
| BOM-Cl | Secondary (2°) | NaH | ~0.10 | 12 - 16 h | Hydrogenolysis (Pd/C) or Acid |
Data synthesis based on standard
Visualizing the Reaction Logic
To fully grasp the kinetic control of this reaction, we must map the mechanistic pathway. The diagram below illustrates the workflow and the critical transition state where steric factors dictate the reaction rate.
Kinetic pathway of BOM-Cl alcohol protection via SN2 mechanism.
Self-Validating Experimental Protocol: BOM-Cl Protection
To maintain kinetic control and favor the protection of a primary alcohol over secondary sites, the reaction must be run at lower temperatures (0 °C) for a strictly monitored duration[1]. The following protocol utilizes N,N-diisopropylethylamine (DIPEA) as a mild base, which prevents the over-deprotonation associated with stronger bases like NaH, thereby suppressing side reactions[3].
Note: BOM-Cl and MOM-Cl are potent alkylating agents. All operations must be conducted in a well-ventilated fume hood with appropriate PPE[3].
Step 1: System Preparation
-
Charge an oven-dried, argon-purged round-bottom flask with the primary alcohol substrate (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.2 M concentration.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lower temperatures reduce the kinetic energy of the system, preventing the reversible formation of side products and ensuring the sterically less hindered primary alcohol reacts preferentially under kinetic control[1].
Step 2: Base Addition
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 to 4.0 equiv.) dropwise to the stirred solution[2],[3].
-
Stir for 15 minutes.
-
Causality: DIPEA acts as an acid scavenger and facilitates the formation of the nucleophilic alkoxide intermediate without causing base-catalyzed degradation of the substrate[3].
Step 3: Electrophile Introduction
-
Add BOM-Cl (1.2 to 1.5 equiv.) dropwise over 10 minutes.
-
Optional: Add a catalytic amount of NaI (0.1 to 0.5 equiv.).
-
Causality: NaI facilitates an in situ Finkelstein reaction, converting BOM-Cl to the more reactive BOM-I, which accelerates the
kinetics for sterically hindered substrates.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -
Allow the reaction to slowly warm to room temperature (25 °C) if strictly primary; keep at 0 °C if differentiating primary from secondary alcohols.
Step 4: In-Process Validation (Self-Validating Step)
-
Do not rely on fixed reaction times. After 2 hours, withdraw a 50 µL aliquot, quench it in 500 µL of saturated aqueous NH₄Cl, and extract with 500 µL of ethyl acetate.
-
Analyze the organic layer via TLC or LC-MS[1].
-
Validation: The reaction is complete when the starting material peak/spot is entirely consumed. If unreacted alcohol remains, the kinetics are sluggish (likely due to steric bulk), and an additional 0.5 equiv. of BOM-Cl may be required.
Step 5: Quench and Isolation
-
Quench the reaction mixture with saturated aqueous NH₄Cl to neutralize excess base and destroy unreacted BOM-Cl[3].
-
Extract the aqueous layer with CH₂Cl₂, wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Conclusion
While MOM-Cl provides faster kinetics due to its minimal steric footprint, BOM-Cl is the superior choice when downstream synthetic steps require orthogonal deprotection conditions (e.g., hydrogenolysis vs. acidic cleavage). By understanding the
References
-
17.8: Protection of Alcohols - Chemistry LibreTexts Source: libretexts.org URL:[Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism - Total Synthesis Source: total-synthesis.com URL:[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Chloromethoxy)benzene
Navigating the complexities of laboratory safety requires a blend of rigorous protocol and a deep understanding of the materials in use. (Chloromethoxy)benzene, a member of the alpha-haloether chemical class, presents significant hazards that demand meticulous attention to personal protective equipment (PPE). This guide provides essential, field-tested guidance for researchers, scientists, and drug development professionals to ensure safe handling, covering everything from routine use to emergency response and disposal.
Hazard Assessment: Understanding the Risks of (Chloromethoxy)benzene
(Chloromethoxy)benzene and related chloromethyl ethers are potent alkylating agents. Their primary hazards stem from their high reactivity, which can cause severe damage to biological tissues upon contact.
-
Severe Irritation and Damage: The substance is known to cause skin irritation and serious eye damage.[1] Direct contact can lead to chemical burns.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause significant respiratory irritation.[1]
-
Carcinogenicity Concerns: While data on (Chloromethoxy)benzene itself may be limited, related compounds like bis(chloromethyl) ether (BCME) are confirmed and potent human carcinogens.[4][5] Given the structural similarities, it is prudent to handle all alpha-chloro ethers with extreme caution, assuming a potential carcinogenic risk.[4][6][7][8]
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the necessary PPE for their employees, a principle that is central to the safe use of this chemical.[9]
Core Principles of PPE Selection
Before any work begins, a comprehensive risk assessment must be performed to identify the specific hazards associated with the planned procedure.[10] This assessment dictates the level of PPE required. The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11] For a hazardous compound like (Chloromethoxy)benzene, this baseline is significantly enhanced.
All handling of (Chloromethoxy)benzene should occur within a certified chemical fume hood to minimize inhalation exposure.[12][13][14] Engineering controls like fume hoods are the primary line of defense, with PPE serving as the critical final barrier.[15]
Required Personal Protective Equipment: A Detailed Breakdown
The selection of PPE must be deliberate and matched to the concentration and quantity of the substance being handled.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that conform to OSHA (29 CFR 1910.133) or European (EN 166) standards are mandatory at all times.[16][17] Safety glasses, even with side shields, do not provide adequate protection against chemical splashes.[11]
-
Splash Hazard Operations: When pouring, transferring larger volumes, or performing any task with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11] The face shield protects the entire face from direct contact.
Skin and Body Protection
-
Gloves: Standard disposable nitrile gloves offer limited protection for incidental contact only and should be removed and replaced immediately after any exposure.[11] For more sustained work or where direct contact is possible, double-gloving or using a more robust glove material is necessary. Always inspect gloves for tears or defects before use.[12] After handling, remove gloves using a technique that avoids touching the outer surface and dispose of them as hazardous waste.
-
Lab Coat/Chemical Suit: A flame-resistant lab coat is a minimum requirement.[5][10] For procedures involving larger quantities or a high risk of spillage, a complete chemical-resistant suit is required to protect underlying clothing and skin.
Respiratory Protection
Work with (Chloromethoxy)benzene must be conducted inside a properly functioning chemical fume hood to prevent the release of vapors into the laboratory.[18][19] However, in situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is essential.
-
Respirator Type: Use a NIOSH-approved respirator.[16] For most applications, a full-face respirator with organic vapor cartridges (Type A, brown) is recommended.[12][16] If particulates could be generated, a combination filter (e.g., OV/AG/P99) should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[16][17]
PPE Summary Table
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in Fume Hood) | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if fume hood is operating correctly |
| Transfer / Pouring (Larger Volumes) | Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Silver Shield under Nitrile) | Chemical-Resistant Apron or Suit | On standby; required if any vapor escape is suspected |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Full Chemical-Resistant Suit | Required: Full-Face Respirator with Organic Vapor Cartridges |
PPE Selection and Handling Workflow
The following diagram outlines the decision-making process for selecting and using PPE when working with (Chloromethoxy)benzene.
Caption: PPE selection workflow for (Chloromethoxy)benzene.
Operational Plans and Disposal
Step-by-Step Donning and Doffing
-
Donning (Putting On):
-
Put on a lab coat or chemical suit.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
If required, put on a face shield or respirator.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves first, peeling them off without touching the outside.
-
Remove the face shield or respirator.
-
Remove the lab coat or suit, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands and any exposed skin thoroughly with soap and water.[14]
-
Spill and Emergency Procedures
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.[12]
-
Remove Ignition Sources: (Chloromethoxy)benzene may be flammable; remove all potential sources of ignition.[4][16]
-
Don Emergency PPE: Before attempting any cleanup, don the full emergency PPE as outlined in the table above.[12]
-
Containment: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[12] Do not let the product enter drains.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[12][18]
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent and wipe dry.[12]
Decontamination and Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, suits, etc.) must be considered hazardous waste. Place all contaminated items into a labeled, sealed hazardous waste container for disposal according to institutional and local regulations.[12][20]
-
Chemical Waste: Unused (Chloromethoxy)benzene and cleanup materials must be disposed of as hazardous chemical waste.[14][20] Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these stringent PPE protocols, researchers can effectively mitigate the risks associated with handling (Chloromethoxy)benzene, ensuring a safer laboratory environment for everyone.
References
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . PMC. Available from: [Link]
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Colorado Boulder. Available from: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]
-
Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99% . Cole-Parmer. Available from: [Link]
-
CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS . Loba Chemie. Available from: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available from: [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide . Certified Genetool. Available from: [Link]
-
SAFETY DATA SHEET 103680-Chloromethyl methyl ether . DC Fine Chemicals. Available from: [Link]
-
NIOSH Table 1,2 & 3 . Environmental Health & Safety, University of Tennessee, Knoxville. Available from: [Link]
-
Bis-chloromethyl-ether Standard Operating Procedure . Rutgers University. Available from: [Link]
-
(Chloromethoxy)benzene . PubChem, National Institutes of Health. Available from: [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014 . Centers for Disease Control and Prevention. Available from: [Link]
-
Benzene: Systemic Agent . NIOSH, Centers for Disease Control and Prevention. Available from: [Link]
-
Chemistry Department Standard Operating Procedure Title: Acutely Toxic Chemicals . Washington State University. Available from: [Link]
-
HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- . New Jersey Department of Health. Available from: [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 . Centers for Disease Control and Prevention. Available from: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. Available from: [Link]
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NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law . Journal of Infusion Nursing. Available from: [Link]
-
Individual Chemical SOP Example Benzene . University of Wyoming. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
